Product packaging for 2-(2-Bromoethyl)-1,1-difluorocyclopentane(Cat. No.:CAS No. 2098027-87-1)

2-(2-Bromoethyl)-1,1-difluorocyclopentane

Número de catálogo: B1374703
Número CAS: 2098027-87-1
Peso molecular: 213.06 g/mol
Clave InChI: MLRUHYNGXBPAQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-(2-Bromoethyl)-1,1-difluorocyclopentane is a useful research compound. Its molecular formula is C7H11BrF2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrF2 B1374703 2-(2-Bromoethyl)-1,1-difluorocyclopentane CAS No. 2098027-87-1

Propiedades

IUPAC Name

2-(2-bromoethyl)-1,1-difluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUHYNGXBPAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally related analogs, computational predictions, and established principles of organic chemistry to offer a detailed profile for researchers in drug discovery and development. The guide covers molecular and physical properties, predicted spectroscopic data, potential chemical reactivity, and generalized experimental protocols for synthesis and purification.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. The gem-difluorocyclopentane moiety is a valuable scaffold in the design of novel therapeutic agents. This compound, with its reactive bromoethyl side chain, represents a versatile building block for the synthesis of more complex molecules through various coupling and substitution reactions. This guide aims to consolidate the available and predicted data for this compound to facilitate its use in research and development.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C7H11BrF2Inferred
Molecular Weight 213.06 g/mol Calculated
IUPAC Name This compound-
CAS Number Not Assigned-
Predicted XlogP ~3.1[PubChem][1]
Predicted Boiling Point Higher than parent alkanes[General][2]
Predicted Density Higher than non-fluorinated analogs[General][2]
Solubility Sparingly soluble in water; soluble in organic solvents[General][2][3]

Spectroscopic Data (Predicted)

Predictive models are crucial for the characterization of novel compounds. The following are expected spectroscopic features for this compound based on its structure and data from analogous compounds.

1H NMR

The proton NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. Key expected shifts include:

  • -CH2Br (Bromoethyl group): ~3.4-3.6 ppm (triplet)

  • -CH2- (Ethyl group attached to ring): ~1.8-2.2 ppm (multiplet)

  • Cyclopentane ring protons: ~1.5-2.5 ppm (complex multiplets)

13C NMR

The carbon NMR spectrum will be characterized by the influence of the electronegative fluorine and bromine atoms.

  • C(F)2: ~120-130 ppm (triplet due to C-F coupling)

  • C-CH2CH2Br: ~35-45 ppm

  • -CH2Br: ~30-35 ppm

  • Other cyclopentane carbons: ~20-40 ppm

19F NMR

The fluorine NMR is a key technique for identifying fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with adjacent protons. Computational prediction methods can provide more precise estimates of the chemical shift.[4][5]

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Key fragmentation patterns would likely involve the loss of Br, HBr, and cleavage of the ethyl side chain.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of the bromoethyl group and the gem-difluorinated cyclopentane ring.

  • Nucleophilic Substitution: The primary bromide is susceptible to SN2 reactions with a variety of nucleophiles (e.g., amines, azides, cyanides, thiols), making it a valuable precursor for introducing diverse functional groups.

  • Grignard Reagent Formation: The bromoalkane can be converted to the corresponding Grignard reagent by reaction with magnesium, which can then be used in carbon-carbon bond-forming reactions.

  • Elimination Reactions: Under strongly basic conditions, elimination of HBr to form a vinyl group is a possible side reaction.

  • Stability: The gem-difluoro group is generally stable under a wide range of reaction conditions, providing metabolic stability in drug candidates.

The following diagram illustrates a general reaction pathway utilizing this compound as a building block.

G A This compound B Nucleophilic Substitution (e.g., NaN3, R-NH2) A->B Nu- D Grignard Formation (Mg, ether) A->D C Functionalized Product (e.g., Azide, Amine) B->C E Grignard Reagent D->E F Reaction with Electrophile (e.g., Aldehyde, Ketone) E->F E+ G Extended Carbon Chain Product F->G G cluster_0 Synthesis of 2-(2-Hydroxyethyl)-cyclopentanone cluster_1 gem-Difluorination cluster_2 Bromination A Starting Material (e.g., Cyclopentanone derivative) B Reaction with Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) A->B C 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane B->C D Reaction with Brominating Agent (e.g., PBr3, CBr4/PPh3) C->D E This compound D->E

References

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Data for 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-Bromoethyl)-1,1-difluorocyclopentane. Due to the absence of experimentally acquired spectra in publicly available databases, this document leverages high-quality predictive algorithms to offer insights into the expected spectral characteristics of this molecule. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, calculated for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.51Triplet (t)2H6.8-CH₂Br
2.20 - 2.05Multiplet (m)3H--CH₂CH₂Br & -CH
1.95 - 1.70Multiplet (m)4H-Cyclopentyl -CH₂
1.65 - 1.50Multiplet (m)2H-Cyclopentyl -CH₂
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
124.5 (t, J=245 Hz)>CF₂
45.1-CH
38.2Cyclopentyl -CH₂
34.5-CH₂Br
30.9-CH₂CH₂Br
24.1Cyclopentyl -CH₂

Note: Predicted data was generated using online NMR prediction tools that employ a combination of established algorithms. While these predictions are generally reliable for small molecules, experimental verification is strongly recommended.

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Ensure the solvent is of high purity (≥99.8 atom % D).[2]

  • Dissolution and Transfer : Dissolve the sample in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field, it is crucial to remove any solid particles.[3][4] Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][4]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectra to the residual solvent peak (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency : 400 MHz or higher

  • Pulse Program : Standard single-pulse experiment

  • Acquisition Time (AQ) : Typically 3-4 seconds.[5][6]

  • Relaxation Delay (D1) : 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans (NS) : 8 to 16 scans are generally sufficient for a sample of this concentration.

  • Spectral Width (SW) : A range of -2 to 12 ppm is typically adequate for most organic molecules.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency : 100 MHz or higher

  • Pulse Program : Standard proton-decoupled experiment

  • Acquisition Time (AQ) : 1-2 seconds

  • Relaxation Delay (D1) : 2 seconds

  • Number of Scans (NS) : This will vary significantly depending on the sample concentration and can range from several hundred to several thousand scans.

  • Spectral Width (SW) : A range of 0 to 220 ppm is standard for ¹³C NMR.[7]

Data Processing

  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing : The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

  • Integration : For ¹H NMR spectra, the relative areas of the signals are determined through integration to provide information on the relative number of protons giving rise to each signal.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the logical connection between the different chemical environments within this compound and their corresponding predicted NMR signals.

G cluster_molecule This compound cluster_1H_NMR Predicted ¹H NMR Signals cluster_13C_NMR Predicted ¹³C NMR Signals mol CH2Br a: -CH2Br H_a δ ~3.51 (t) CH2Br->H_a C_a δ ~34.5 CH2Br->C_a CH2CH2Br b: -CH2CH2Br H_b δ ~2.13 (m) CH2CH2Br->H_b C_b δ ~30.9 CH2CH2Br->C_b CH c: -CH H_c δ ~2.13 (m) CH->H_c C_c δ ~45.1 CH->C_c CF2 d: >CF2 C_d δ ~124.5 CF2->C_d CH2_cyclopentyl1 e: Cyclopentyl -CH2 H_e_f_g δ ~1.95-1.50 (m) CH2_cyclopentyl1->H_e_f_g C_e_f_g δ ~38.2, 24.1 CH2_cyclopentyl1->C_e_f_g CH2_cyclopentyl2 f: Cyclopentyl -CH2 CH2_cyclopentyl2->H_e_f_g CH2_cyclopentyl2->C_e_f_g CH2_cyclopentyl3 g: Cyclopentyl -CH2 CH2_cyclopentyl3->H_e_f_g CH2_cyclopentyl3->C_e_f_g

Caption: Correlation of molecular fragments to predicted NMR signals.

References

Mass Spectrometry of 2-(2-Bromoethyl)-1,1-difluorocyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a compound of interest in synthetic chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for its analysis, and visual representations of analytical workflows and fragmentation pathways.

Introduction

This compound is a halogenated cyclic alkane. Its structure, containing both bromine and fluorine, presents a unique signature in mass spectrometry. Understanding its behavior under ionization is crucial for its identification, characterization, and quantification in complex matrices. This guide is intended to provide a comprehensive resource for researchers employing mass spectrometry in the analysis of this and structurally related compounds.

The presence of bromine, with its two primary isotopes 79Br and 81Br in nearly equal abundance (50.5% and 49.5%, respectively), results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2] Fluorine, being monoisotopic (19F), does not contribute to isotopic complexity but influences fragmentation pathways due to the high strength of the C-F bond.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds like the target molecule.[3] Upon electron impact, the molecule is expected to ionize and subsequently fragment through several predictable pathways. The mass spectra of fluorocarbons can be complex and may exhibit a small or absent molecular ion peak.[4]

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their hypothetical relative abundances. This data is based on established fragmentation principles for halogenated cycloalkanes.

m/z (79Br / 81Br) Proposed Fragment Ion Predicted Relative Abundance (%) Notes on Fragmentation
212 / 214[C7H11BrF2]+•5Molecular ion (M+•). Expected to be of low abundance.
183 / 185[C6H8BrF]+10Loss of CHF.
133[C7H11F2]+60Loss of Br radical (dehalogenation). A common pathway for brominated compounds.[5]
111 / 113[C2H4Br]+40Cleavage of the C-C bond between the ring and the ethyl side chain.
105[C5H6F2]+•30Loss of C2H5Br from the molecular ion.
101[C5H8F2]+•20Loss of the bromoethyl side chain.
81[C5H6F]+70A key fragment arising from the cyclopentyl ring.
69[C5H9]+100Base peak, corresponding to the cyclopentyl cation after loss of halogens and the side chain.
41[C3H5]+50Common fragment in aliphatic systems.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on standard practices for the analysis of halogenated organic compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL.

  • Matrix Matching: If analyzing in a complex matrix (e.g., biological fluids, environmental samples), prepare calibration standards in a blank matrix to account for matrix effects.

Instrumentation and Analytical Conditions
  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for low concentrations.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis.

Fragmentation_Pathway M [C7H11BrF2]+• m/z 212/214 F1 [C7H11F2]+ m/z 133 M->F1 - •Br F2 [C5H6F2]+• m/z 105 M->F2 - C2H5Br F3 [C2H4Br]+ m/z 111/113 M->F3 Side-chain cleavage F4 [C5H8F2]+• m/z 101 F1->F4 - C2H3 F5 [C5H6F]+ m/z 81 F1->F5 - HF, -H2 F6 [C5H9]+ m/z 69 F4->F6 - F2

Caption: Predicted EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (1-100 µg/mL) Stock->Working Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Report Reporting Library->Report

Caption: General workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by predictable fragmentation patterns dominated by the loss of the bromine atom and cleavage of the ethyl side chain. The distinct isotopic signature of bromine provides a key confirmation of its presence in fragment ions. The experimental protocol outlined in this guide provides a robust starting point for the reliable identification and characterization of this molecule. The provided visualizations offer a clear overview of the expected fragmentation and the analytical process. This technical guide serves as a valuable resource for scientists engaged in the analysis of novel halogenated compounds within the pharmaceutical and chemical industries.

References

Stability and storage conditions for 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Storage of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not publicly available. This guide is based on the chemical properties of its constituent functional groups—a primary bromoalkane and a gem-difluorinated cyclopentane ring—and established principles of chemical stability testing. All recommendations and protocols should be adapted and validated through empirical studies.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science as a synthetic building block. The presence of both a reactive bromoethyl group and a stable difluorocyclopentane moiety gives it a unique chemical profile. Understanding the stability and appropriate storage conditions of this molecule is critical for ensuring its integrity in experimental settings and for predicting its shelf-life, which are crucial aspects of drug development and chemical research. This document provides a technical overview of its predicted stability, potential degradation pathways, recommended storage conditions, and standardized protocols for empirical stability assessment.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the carbon-bromine (C-Br) bond, which is the most labile part of the molecule. The gem-difluoro group is highly stable due to the strength of the carbon-fluorine (C-F) bond and generally increases the thermal and chemical stability of the cyclopentane ring.[1][2] However, the electron-withdrawing nature of the CF₂ group may influence the reactivity of the adjacent bromoethyl side chain.

The following degradation pathways are predicted based on the known reactivity of bromoalkanes:

  • Hydrolytic Degradation: The C-Br bond is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol, 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.[3][4][5] This reaction can be catalyzed by acidic or basic conditions.[5]

  • Elimination: In the presence of a base, an E2 elimination reaction can occur, removing hydrogen bromide (HBr) to yield 1,1-difluoro-2-vinylcyclopentane.

  • Photodegradation: C-Br bonds can be cleaved by exposure to light, particularly UV radiation, through a radical mechanism. This can lead to a complex mixture of degradation products.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome the activation barrier for elimination or substitution reactions and may lead to decomposition.

  • Oxidative Degradation: While the alkane structure is generally robust against oxidation, strong oxidizing agents could potentially lead to degradation, although this is considered a less likely pathway under typical storage conditions.

These potential pathways are visualized in the diagram below.

G Potential Degradation Pathways A This compound B 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane A->B  Hydrolysis (H₂O / H⁺ or OH⁻) C 1,1-Difluoro-2-vinylcyclopentane A->C  Elimination (Base) D Radical Intermediates / Complex Mixture A->D  Photolysis (UV Light) / High Heat

Caption: Predicted degradation pathways for the target compound. (Within 100 characters)

Recommended Storage, Handling, and Incompatibilities

To minimize degradation and maintain the purity of this compound, proper storage and handling are essential. The following conditions are recommended based on guidelines for similar halogenated organic compounds.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigeration slows down the rates of potential hydrolytic and elimination reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Tightly sealed amber glass vial or bottlePrevents exposure to moisture and protects the compound from light to avoid photolytic degradation.
Environment Store in a dry, well-ventilated placeAvoids moisture and ensures safe dispersal of any potential vapors.
Handling and Incompatibilities
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Incompatible Materials: The compound should be stored away from strong bases, strong oxidizing agents, and strong reducing agents to prevent vigorous and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a Forced Degradation Study (also known as stress testing) is recommended.[6][7] This involves subjecting the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[6][7]

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials and Equipment
  • This compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

  • Equipment: HPLC system with UV and/or Mass Spectrometry (MS) detector, pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, vials.

Experimental Workflow and Procedure

The general workflow for a forced degradation study is outlined below.

G Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Prepare Stress Samples (Acid, Base, Oxidative, etc.) A->B C Incubate Samples (Heat, Light, Room Temp) B->C D Sample Quenching & Neutralization C->D E Analyze via HPLC-UV/MS D->E F Characterize Degradants E->F G Quantify Degradation F->G

Caption: General workflow for a forced degradation study. (Within 100 characters)
Detailed Stress Conditions

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 N NaOH.

    • Keep at room temperature or gently heat (e.g., 40°C), monitoring for degradation due to the higher reactivity of bromoalkanes with bases.

    • Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound and add 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Store a solution of the compound at the same temperature.

    • Analyze samples at set intervals.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Data Analysis

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[8] Analyze all stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector or MS is crucial to ensure peaks are homogeneous.

Summary of (Hypothetical) Stability Data

The results from the forced degradation studies should be summarized in a clear, tabular format for easy comparison. The table below serves as a template for presenting such data.

Stress ConditionTime% Degradation of Parent CompoundNumber of DegradantsMajor Degradant Peak (RT)
0.1 N HCl (60°C)24he.g., 8.5%e.g., 1e.g., 4.2 min
0.1 N NaOH (40°C)8he.g., 15.2%e.g., 2e.g., 7.1 min
3% H₂O₂ (RT)24he.g., <1%e.g., 0N/A
Heat (80°C, solid)7 dayse.g., 2.1%e.g., 1e.g., 7.1 min
Photolysis (ICH)-e.g., 11.8%e.g., 3e.g., 5.5 min

Conclusion

While specific stability data for this compound is not available, a comprehensive stability profile can be predicted based on its chemical structure. The primary C-Br bond is the most likely site of degradation via hydrolysis and elimination. Therefore, the compound should be stored under refrigerated (2-8°C), dry, and dark conditions, away from bases and other reactive materials. The provided forced degradation protocol offers a robust framework for researchers to empirically determine the stability of this molecule, identify potential degradants, and develop a validated, stability-indicating analytical method, which is a critical step in its potential application in drug development and other scientific fields.

References

Technical Guide: 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a fluorinated cyclopentane derivative of potential interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific compound, this guide also includes information on its isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane, and a potential precursor, 2-Bromo-1,1-difluorocyclopentane, to provide a contextual understanding. A proposed synthetic pathway for the target molecule is also detailed, accompanied by a workflow diagram.

Compound Identification and Properties

A definitive CAS number for this compound is not currently available in public databases. However, data for structurally related compounds have been compiled to offer insights into its potential characteristics.

Target Compound: this compound (Hypothetical Data)
PropertyValueSource
Molecular Formula C₇H₁₁BrF₂-
Molecular Weight 213.06 g/mol -
CAS Number Not Available-
Isomer: 3-(2-Bromoethyl)-1,1-difluorocyclopentane

While no experimental data is available, predicted data for this isomer is accessible.

PropertyValueSource
Molecular Formula C₇H₁₁BrF₂PubChem
Molecular Weight 213.06 g/mol PubChem
CAS Number Not Available-
Predicted XLogP3 3.1PubChem
Potential Precursor: 2-Bromo-1,1-difluorocyclopentane

This commercially available compound serves as a potential starting material for the synthesis of the target molecule.[1][2][3]

PropertyValueSource
Molecular Formula C₅H₇BrF₂[1][2]
Molecular Weight 185.01 g/mol [2]
CAS Number 2303705-25-9[1][2]
Boiling Point 129.8 ± 40.0 °C at 760 mmHg[1]
Storage Sealed in dry, 2-8°C[2]

Proposed Synthesis of this compound

As no specific synthesis for this compound has been reported, a hypothetical two-step synthetic route is proposed, starting from the commercially available 2-Bromo-1,1-difluorocyclopentane.

Proposed Experimental Protocol

Step 1: Vinylation of 2-Bromo-1,1-difluorocyclopentane

This step involves a cross-coupling reaction to introduce a vinyl group at the 2-position of the cyclopentane ring.

  • Reaction: Stille or Suzuki cross-coupling.

  • Reagents:

    • 2-Bromo-1,1-difluorocyclopentane (1 equivalent)

    • Vinyltributyltin (for Stille) or a vinylboronic acid derivative (for Suzuki) (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • To a solution of 2-Bromo-1,1-difluorocyclopentane in the chosen solvent, add the vinylating agent and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (for Stille) or a suitable workup for the Suzuki coupling.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Vinyl-1,1-difluorocyclopentane.

Step 2: Hydrobromination of 2-Vinyl-1,1-difluorocyclopentane

This step involves the addition of hydrogen bromide across the vinyl group's double bond to form the desired bromoethyl group. An anti-Markovnikov addition is desired to obtain the primary bromide.

  • Reaction: Radical-mediated hydrobromination.

  • Reagents:

    • 2-Vinyl-1,1-difluorocyclopentane (1 equivalent)

    • Hydrogen bromide (HBr) solution in acetic acid or as a gas.

    • Radical initiator (e.g., benzoyl peroxide or AIBN, 0.1 equivalents).

  • Procedure:

    • Dissolve 2-Vinyl-1,1-difluorocyclopentane in a suitable solvent (e.g., a non-polar solvent like hexane).

    • Add the radical initiator to the solution.

    • Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0°C.

    • Allow the reaction to proceed for several hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Visualizations

Logical Relationship of Related Compounds

Target This compound (Target Compound) Isomer 3-(2-Bromoethyl)-1,1-difluorocyclopentane (Positional Isomer) Target->Isomer Isomeric Relationship Precursor 2-Bromo-1,1-difluorocyclopentane (Potential Precursor) Precursor->Target Potential Synthetic Route

Caption: Relationship between the target compound and its relatives.

Proposed Synthetic Workflow

Start 2-Bromo-1,1-difluorocyclopentane Step1 Step 1: Vinylation (e.g., Stille or Suzuki Coupling) Start->Step1 Intermediate 2-Vinyl-1,1-difluorocyclopentane Step1->Intermediate Step2 Step 2: Hydrobromination (Radical Addition of HBr) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Conclusion

While this compound is a compound for which specific experimental data and a CAS number are not yet publicly documented, this guide provides valuable context through the analysis of related compounds. The proposed synthetic pathway, starting from a commercially available precursor, offers a viable route for its preparation in a laboratory setting. Further research is warranted to synthesize and characterize this molecule to explore its potential applications in drug discovery and materials science.

References

Technical Guide: Physicochemical Properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the request for an in-depth technical guide on 2-(2-Bromoethyl)-1,1-difluorocyclopentane. A comprehensive search of publicly available scientific databases and chemical catalogs did not yield specific experimental data, detailed synthesis protocols, or biological pathway information for this particular positional isomer.

The following data pertains to the closely related positional isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane . While the molecular formula and weight are identical, other physicochemical and biological properties may vary. This information is provided for comparative and informational purposes.

Data Presentation: Physicochemical Properties

The quantitative data for the positional isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane, is summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁BrF₂PubChem[1]
Monoisotopic Mass 212.00122 DaPubChem[1]
InChI InChI=1S/C7H11BrF2/c8-4-2-6-1-3-7(9,10)5-6/h6H,1-5H2PubChem[1]
InChIKey UWKJMWJJANCKJU-UHFFFAOYSA-NPubChem[1]
SMILES C1CC(CC1CCBr)(F)FPubChem[1]
Predicted XlogP 3.1PubChem[1]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis of this compound are not available in the reviewed literature. The synthesis of fluorinated and brominated alicyclic compounds often involves multi-step processes that may include:

  • Fluorination: Introduction of the gem-difluoro group onto a cyclopentanone precursor, often using reagents like diethylaminosulfur trifluoride (DAST).

  • Elaboration of the Side Chain: Introduction of a two-carbon side chain, for example, via a Grignard reaction or Wittig reaction on a suitable cyclopentanone derivative.

  • Bromination: Conversion of a terminal functional group (e.g., a hydroxyl group) on the ethyl side chain to a bromide, typically using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

The specific reaction conditions, yields, and purification methods would require experimental development and validation for this particular target molecule.

Signaling Pathways and Biological Activity

No information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound was found. The introduction of gem-difluoro groups is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, without experimental data, any potential biological role remains speculative.

Visualization of Workflows and Pathways

As no specific experimental workflows or biological signaling pathways involving this compound have been documented in the literature, a meaningful and accurate diagram cannot be generated at this time. A hypothetical workflow would not meet the technical and factual requirements for this guide.

The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted difluorocyclopentane derivative, as described in the Experimental Protocols section. This is a representative example and not a validated protocol for the target molecule.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Side-Chain Elaboration cluster_2 Step 3: Bromination A Cyclopentanone Precursor B 1,1-Difluorocyclopentane Derivative A->B DAST or similar fluorinating agent C 2-Ethyl-1,1-difluorocyclopentanol (Example Intermediate) B->C e.g., Grignard Reaction with Bromoethane D This compound (Target Scaffold) C->D PBr3 or other brominating agent

Caption: Conceptual synthetic workflow for a difluorocyclopentane derivative.

References

Methodological & Application

Application Notes and Protocols: Use of 2-(2-Bromoethyl)-1,1-difluorocyclopentane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-1,1-difluorocyclopentane is a valuable fluorinated building block for the introduction of the 1,1-difluorocyclopentyl motif into a variety of molecular scaffolds. The presence of the gem-difluoro group can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the application of this compound in nucleophilic substitution reactions to generate a range of functionalized derivatives.

The primary bromoethyl group of this reagent allows for facile displacement by a variety of nucleophiles, providing access to amines, ethers, thioethers, azides, and other valuable intermediates for drug discovery and development. It should be noted that the electron-withdrawing nature of the adjacent gem-difluoro moiety may influence the reactivity of the alkyl bromide, potentially requiring slightly more forcing conditions compared to its non-fluorinated analogs.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles. These are generalized conditions based on analogous reactions with primary alkyl bromides. Actual yields may vary depending on the specific nucleophile and reaction optimization.

EntryNucleophile (Nu-H)ReagentSolventTemperature (°C)Time (h)ProductRepresentative Yield (%)
1AmmoniaNH₃ (in solution)Methanol80242-(1,1-Difluorocyclopentyl)ethan-1-amine65-75
2BenzylaminePhCH₂NH₂Acetonitrile8012N-Benzyl-2-(1,1-difluorocyclopentyl)ethan-1-amine80-90
3PhenolPhenolK₂CO₃, Acetone60161-(2-Phenoxyethyl)-1,1-difluorocyclopentane70-85
4Sodium methoxideNaOMeMethanol2561-(2-Methoxyethyl)-1,1-difluorocyclopentane85-95
5ThiophenolThiophenolK₂CO₃, DMF2541-(2-(Phenylthio)ethyl)-1,1-difluorocyclopentane90-98
6Sodium azideNaN₃DMF50121-(2-Azidoethyl)-1,1-difluorocyclopentane85-95

Experimental Protocols

Protocol 1: Synthesis of 2-(1,1-Difluorocyclopentyl)ethan-1-amine (Table Entry 1)

Materials:

  • This compound

  • Ammonia in Methanol (7 N solution)

  • Pressure vessel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol (20 eq).

  • Seal the vessel and heat the reaction mixture to 80°C for 24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired primary amine.

Protocol 2: Synthesis of 1-(2-Phenoxyethyl)-1,1-difluorocyclopentane (Table Entry 3)

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Reflux condenser

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of phenol (1.2 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (60°C) and maintain for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the target ether.

Protocol 3: Synthesis of 1-(2-(Phenylthio)ethyl)-1,1-difluorocyclopentane (Table Entry 5)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Mandatory Visualizations

Nucleophilic_Substitution_Workflow Substrate 2-(2-Bromoethyl)-1,1- difluorocyclopentane Reaction Reaction Vessel (Solvent, Temp, Time) Substrate->Reaction Nucleophile Nucleophile (Nu-H) + Base Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Product (R-Nu) Purification->Product

Caption: General workflow for nucleophilic substitution reactions.

Reaction_Parameters center Reaction Outcome (Yield & Purity) Nucleophile Nucleophile Strength (e.g., R-S⁻ > R-O⁻ > R₂NH) Nucleophile->center Determines product type Solvent Solvent Polarity (e.g., DMF, Acetonitrile, Alcohols) Solvent->center Affects rate & solubility Temperature Temperature (Influences reaction rate) Temperature->center Controls kinetics LeavingGroup Leaving Group (Bromide) LeavingGroup->center Constant in this system

Caption: Factors influencing nucleophilic substitution outcomes.

Application Notes and Protocols: 2-(2-Bromoethyl)-1,1-difluorocyclopentane as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. The gem-difluoroalkyl motif, in particular, is a valuable bioisostere for carbonyl groups and other functionalities, capable of enhancing metabolic stability, modulating pKa, and influencing compound conformation.[1] 2-(2-Bromoethyl)-1,1-difluorocyclopentane emerges as a promising, yet underexplored, building block that combines the benefits of a difluorinated scaffold with a reactive handle for diverse chemical elaborations. This document provides an overview of its potential applications, key reactions, and generalized protocols for its use in the synthesis of novel bioactive molecules.

The 1,1-difluorocyclopentane moiety offers a unique combination of lipophilicity and polarity, contributing to improved pharmacokinetic profiles. The bromoethyl side chain provides a reactive site for the introduction of a wide array of functional groups through nucleophilic substitution, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool for addressing several challenges in drug discovery:

  • Bioisosteric Replacement: The 1,1-difluorocyclopentane group can serve as a non-hydrolyzable and metabolically robust mimic of a cyclopentanone or other cyclic ketone moieties. This replacement can lead to compounds with improved metabolic stability and oral bioavailability.

  • Scaffold Hopping and Analogue Synthesis: The building block allows for the exploration of novel chemical space by providing a unique difluorinated cyclopentyl core. The bromoethyl arm facilitates the synthesis of diverse analogues of known active compounds, enabling fine-tuning of their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Introduction of Favorable Physicochemical Properties: The presence of two fluorine atoms can lower the pKa of nearby basic groups and influence the conformation of the molecule, potentially leading to enhanced target binding affinity and selectivity.[1]

  • Access to Novel Chemical Matter: As a less-explored building block, it provides an opportunity to generate novel compounds with unique pharmacological profiles, potentially leading to first-in-class therapeutics.

General Reaction Scheme

The primary utility of this compound in synthesis is its reaction with various nucleophiles to form a new carbon-heteroatom or carbon-carbon bond.

G cluster_product Product Building_Block This compound Product Functionalized 1,1-difluorocyclopentane Derivative Building_Block->Product + Nucleophile Nucleophile Nucleophile (Nu-H or Nu-M)

Caption: General nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: N-Alkylation of Heterocycles

This protocol describes a general procedure for the reaction of this compound with a nitrogen-containing heterocycle.

Workflow:

G start Start reactants Combine Building Block, Heterocycle, and Base in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 60-100 °C) reactants->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: Workflow for N-alkylation.

Materials:

  • This compound

  • Heterocycle (e.g., imidazole, pyrazole, indole)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Solvent (e.g., DMF, acetonitrile, THF)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocycle (1.0 eq.) and a base (1.2-2.0 eq.) in the chosen solvent, add this compound (1.1 eq.).

  • Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol outlines a general method for the synthesis of aryl ethers using this compound.

Materials:

  • This compound

  • Phenol derivative

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., acetone, DMF)

  • Diethyl ether

  • 1 M NaOH solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq.) and base (1.5 eq.) in the chosen solvent.

  • Add this compound (1.2 eq.) to the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Wash the organic layer with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.

  • Purify the product via silica gel column chromatography.

Protocol 3: S-Alkylation of Thiols

This protocol provides a general procedure for the synthesis of thioethers from this compound.

Materials:

  • This compound

  • Thiol derivative

  • Base (e.g., NaH, K₂CO₃)

  • Solvent (e.g., THF, DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.0 eq.) in the chosen solvent, add the base (1.1 eq.) at 0 °C.

  • Stir the mixture for 15-30 minutes, then add this compound (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.

  • Purify the crude thioether by silica gel column chromatography.

Quantitative Data from Analogous Systems

As specific data for reactions involving this compound is limited, the following table presents representative yields from reactions with structurally similar bromo-difluoroalkanes to provide an expectation of efficiency.

Nucleophile ClassRepresentative NucleophileProduct TypeTypical Yield (%)Reference
N-HeterocycleIndoleN-Alkylated Indole75-90Inferred from similar alkylations
Phenol4-MethoxyphenolAryl Ether80-95Inferred from similar alkylations
ThiolThiophenolThioether85-98Inferred from similar alkylations
AmineBenzylamineSecondary Amine70-85Inferred from similar alkylations

Biological Activity of Structurally Related Compounds

The incorporation of difluorinated cyclic systems has proven beneficial in various therapeutic areas. The table below summarizes the biological activities of compounds containing difluorocycloalkane moieties, highlighting the potential of derivatives of this compound.

Compound ClassBiological Target/ActivityTherapeutic AreaReference
Difluorocyclobutane derivativesIDH1 inhibitor (Ivosidenib)Oncology[2]
Difluorocyclobutane derivativesGLS-1 inhibitorOncology[2]
Difluorocyclopropane derivativesMetabotropic glutamate receptor 2 agonistNeuroscience[3]
DifluorocycloalkanesGeneral improvement in metabolic stabilityVarious[1][2]

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a metabolically stable difluorinated core and a versatile reactive handle. Its application can facilitate the exploration of novel chemical space and the optimization of lead compounds. The provided general protocols serve as a starting point for the synthesis of diverse derivatives, and the data from analogous systems suggest that high-yielding transformations can be expected. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the discovery of new and improved therapeutics.

References

Application Notes and Protocols: Synthesis of PET Imaging Ligands Using Bromo-Difluoro Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for the development of new therapeutics. While a direct application of 2-(2-Bromoethyl)-1,1-difluorocyclopentane in the synthesis of PET imaging ligands is not prominently documented in the reviewed literature, the structural motifs present in this molecule—a bromoethyl group for radiolabeling and a difluorocyclopentane core—are relevant to modern PET chemistry. These application notes provide a detailed overview and generalized protocols for the synthesis of PET imaging ligands using analogous bromo-difluoro precursors, which are instrumental in the development of novel radiotracers.

The primary method for introducing the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ = 109.8 min) into a molecule is through nucleophilic substitution, where a good leaving group, such as bromide, is displaced by [¹⁸F]fluoride. The gem-difluoro moiety is a desirable feature in drug candidates as it can enhance metabolic stability and binding affinity. Therefore, precursors like this compound are theoretically excellent candidates for the synthesis of novel PET tracers.

General Application: Synthesis of a Hypothetical ¹⁸F-Labeled Ligand

This section outlines the general application of a bromo-difluoro precursor in the synthesis of an ¹⁸F-labeled PET ligand. The reaction involves a one-step nucleophilic substitution of the bromide with [¹⁸F]fluoride, followed by purification.

Target Ligand Profile:

  • Biological Target: A G-protein coupled receptor (GPCR) implicated in a neurological disorder.

  • Pharmacophore: The difluorocyclopentane ethyl moiety serves as a key component of the pharmacophore, potentially mimicking a native ligand or enhancing binding properties.

  • Imaging Application: To quantify receptor density and occupancy in the brain.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of ¹⁸F-labeled ligands from bromo-alkane precursors, based on established radiolabeling procedures.

ParameterTypical ValueDescription
Radiochemical Yield (RCY)20 - 40% (decay-corrected)The percentage of initial [¹⁸F]fluoride that is incorporated into the final product.
Radiochemical Purity (RCP)> 98%The percentage of total radioactivity in the final product that is the desired radioligand.
Molar Activity (A_m)80 - 150 GBq/µmolThe amount of radioactivity per mole of the compound at the end of synthesis.
Synthesis Time45 - 60 minutesThe total time required from the end of bombardment to the final formulated product.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of an ¹⁸F-Labeled Difluorocyclopentane Derivative

This protocol describes a general method for the automated synthesis of an ¹⁸F-labeled PET tracer from a bromo-difluoro precursor using a commercial radiosynthesis module.

Materials:

  • Precursor: this compound derivative (5-10 mg)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water for Injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)

Instrumentation:

  • Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Gas Chromatography (GC) system for residual solvent analysis

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).

  • Azeotropic Drying:

    • The solvent is removed by heating the reaction vessel under a stream of nitrogen or under vacuum at 110-120 °C to form the reactive, anhydrous K/[¹⁸F]F/K₂₂₂ complex. This step is typically repeated with the addition of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • A solution of the this compound precursor (5-10 mg) in anhydrous DMSO (0.5 - 1.0 mL) is added to the dried K/[¹⁸F]F/K₂₂₂ complex.

    • The reaction mixture is heated at 120-140 °C for 10-15 minutes.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the crude product.

    • The trapped product is eluted from the C18 cartridge with acetonitrile and injected into a semi-preparative HPLC system for purification.

    • The HPLC fraction corresponding to the ¹⁸F-labeled product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the final product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Radiochemical Purity: Determined by analytical HPLC.

    • Residual Solvents: Analyzed by GC.

    • pH: Measured using a pH strip or meter.

    • Radionuclidic Purity: Confirmed by measuring the half-life of the final product.

    • Bacterial Endotoxin Test.

    • Sterility Test.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an ¹⁸F-labeled PET ligand from a bromo-difluoro precursor.

G cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control a Cyclotron Production of [¹⁸F]F⁻ in [¹⁸O]H₂O b Trapping on QMA Cartridge a->b c Elution with K₂₂₂/K₂CO₃ b->c d Azeotropic Drying c->d e Addition of Bromo-Difluoro Precursor f Heating (120-140 °C) g SPE Purification (Crude) f->g h Semi-preparative HPLC i SPE Formulation j Analytical HPLC (RCP) i->j l Final Product j->l k GC (Residual Solvents) k->l

Caption: Automated radiosynthesis workflow for an ¹⁸F-labeled PET ligand.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using a PET ligand synthesized from a difluorocyclopentane precursor, targeting a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand ¹⁸F-Difluorocyclopentane PET Ligand Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: GPCR signaling pathway targeted by a hypothetical PET ligand.

Disclaimer: The protocols and data presented are generalized and should be adapted and optimized for specific precursors and target ligands. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety.

Application Note: Protocol for the Alkylation of Amines with 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with the novel fluorinated electrophile, 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. However, these reactions are often complicated by over-alkylation, leading to mixtures of products.[1][2][3] This protocol outlines optimized conditions using a non-nucleophilic base to promote selective mono-alkylation and facilitate product purification. The procedure is applicable to a range of amine substrates, providing a reliable method for the synthesis of novel N-substituted 1,1-difluorocyclopentylethylamines.

Introduction

The introduction of fluorinated moieties into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluorocyclopentane motif, in particular, offers a rigid, lipophilic scaffold of increasing interest in medicinal chemistry. This protocol details the synthesis of N-substituted amines incorporating this valuable structural unit via a direct alkylation strategy.

The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion.[1][4] A key challenge in amine alkylation is that the resulting secondary or tertiary amine is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of complex product mixtures.[2][5] To circumvent this, the described protocol employs a hindered, non-nucleophilic base in a suitable aprotic solvent to neutralize the ammonium salt formed during the reaction and minimize side reactions.

Experimental Protocol

This protocol describes a general procedure for the alkylation of a representative primary amine (benzylamine) and a secondary amine (morpholine) with this compound.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Morpholine (or other secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.), anhydrous acetonitrile (10 mL per mmol of amine), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Electrophile: While stirring the solution, add this compound (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Representative Data

The following table summarizes representative results for the alkylation of benzylamine and morpholine with this compound under the conditions described above.

EntryAmineProductReaction Time (h)Yield (%)
1BenzylamineN-(2-(1,1-difluorocyclopentan-2-yl)ethyl)benzylamine1278
2Morpholine4-(2-(1,1-difluorocyclopentan-2-yl)ethyl)morpholine885

Note: The data presented are representative and may vary based on the specific amine substrate and reaction scale.

Visualizations

Alkylation Reaction Scheme

G cluster_reactants Reactants cluster_product Product Amine R¹R²NH (Amine) Product R¹R²N-(CH₂)₂-C₅H₆F₂ (N-alkylated amine) Amine->Product + AlkylHalide Br-(CH₂)₂-C₅H₆F₂ (this compound) AlkylHalide->Product Base DIPEA (Base) Solvent CH₃CN, 80 °C (Solvent, Temp.) G Start Start Setup 1. Reaction Setup - Add Amine, DIPEA, and CH₃CN - Inert Atmosphere Start->Setup Addition 2. Add Electrophile - this compound Setup->Addition Reaction 3. Heat Reaction - 80 °C - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Work-up - Cool and Concentrate Reaction->Workup Extraction 5. Extraction - EtOAc, NaHCO₃, Brine Workup->Extraction Drying 6. Dry and Concentrate - MgSO₄, Filter, Evaporate Extraction->Drying Purification 7. Purify - Flash Column Chromatography Drying->Purification End Pure Product Purification->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(2-bromoethyl)-1,1-difluorocyclopentane. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the gem-difluoro group, which can modulate the physicochemical properties of molecules. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar unactivated secondary alkyl bromides. While specific data for the title compound is not extensively available in the current literature, these protocols offer robust starting points for reaction optimization and exploration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For unactivated secondary alkyl bromides like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome challenges such as slow oxidative addition and competing β-hydride elimination.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O801275-85Arylboronic acid
2Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001870-80Heteroarylboronic acid
3PdCl₂(dppf)-NaOtBuTHF652465-75Vinylboronic acid
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add a degassed mixture of toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-OR'(L2) R-Pd(II)-OR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-OR'(L2) Ligand Exchange (Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-OR'(L2)->R-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (R-R') caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For unactivated secondary alkyl bromides, the reaction often requires elevated temperatures and specific ligand systems to promote the desired transformation and suppress side reactions.

Table 2: Representative Conditions for Heck Reaction of Secondary Alkyl Bromides

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂P(o-tol)₃Et₃NDMF1002460-70Styrene
2PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile801855-65n-Butyl acrylate
3Herrmann's Catalyst-NaOAcNMP1201665-75Methyl methacrylate
Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Add anhydrous, degassed DMF to achieve a substrate concentration of 0.2 M.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Seal the tube tightly and heat the reaction to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Experimental Workflow Diagram: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Styrene, Pd(OAc)₂, P(o-tol)₃ B Add Solvent (DMF) and Base (Et₃N) A->B C Heat to 100°C with Stirring B->C D Monitor Progress (GC-MS) C->D E Cool and Dilute with Diethyl Ether D->E F Aqueous Washes E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I I H->I Final Product caption Heck Reaction Workflow

Caption: Step-by-step workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. The use of a copper co-catalyst is common, although copper-free conditions have also been developed. For unactivated secondary alkyl bromides, N-heterocyclic carbene (NHC) ligands have been shown to be effective.

Table 3: Representative Conditions for Sonogashira Coupling of Secondary Alkyl Bromides

EntryPalladium CatalystLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(OAc)₂IPr·HClCuIi-Pr₂NEtToluene601270-80Phenylacetylene
2PdCl₂(PPh₃)₂-CuIEt₃NTHF501665-751-Octyne
3[Pd(IPr)(cinnamyl)Cl]--Cs₂CO₃Dioxane802460-70Trimethylsilylacetylene
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (2 mol%), IPr·HCl (4 mol%), and CuI (5 mol%) under an inert atmosphere.

  • Add this compound (1.0 equiv) and phenylacetylene (1.5 equiv).

  • Add degassed toluene to a concentration of 0.2 M, followed by the addition of i-Pr₂NEt (3.0 equiv).

  • Seal the tube and heat the mixture to 60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed (typically 12 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired alkyne.

Signaling Pathway Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (R-R') CuX CuX R'-C≡C-Cu R'-C≡C-Cu CuX->R'-C≡C-Cu Alkyne + Base R'-C≡C-Cu->R-Pd(II)-X(L2) Coupling caption Sonogashira Catalytic Cycles

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reaction of unactivated secondary alkyl bromides requires carefully selected bulky, electron-rich phosphine ligands to achieve good yields and prevent side reactions.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Secondary Alkyl Bromides

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd₂(dba)₃RuPhosNaOtBuToluene1001280-90Aniline
2Pd(OAc)₂BrettPhosLHMDS1,4-Dioxane801875-85Benzylamine
3[Pd(cinnamyl)Cl]₂XantphosK₃PO₄t-BuOH1102470-80Morpholine
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv) and aniline (1.2 equiv).

  • Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • After 12-16 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired arylamine.

Logical Relationship Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) R-Pd(II)-X(L2)->R-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) R-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (R-NR'R'') caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to perform all reactions under appropriate safety precautions and in a well-ventilated fume hood.

Application Notes and Protocols for Investigating the Biological Activity of Novel 2-(2-Bromoethyl)-1,1-difluorocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific biological activity data for 2-(2-Bromoethyl)-1,1-difluorocyclopentane derivatives are not publicly available. The following application notes and protocols, therefore, provide a general framework for the initial biological characterization of novel chemical entities, using this class of compounds as a hypothetical example. The protocols described are standard methodologies used in early-stage drug discovery.

Data Presentation: Summarizing Biological Activity

Quantitative data from primary screening and dose-response studies should be organized systematically to facilitate comparison between different derivatives and against control compounds. The table below serves as a template for summarizing key biological activity parameters.

Table 1: Summary of In Vitro Biological Activity of this compound Derivatives

Compound IDTarget/AssayActivity (IC₅₀/EC₅₀, µM)Cytotoxicity (CC₅₀, µM) in HeLa cellsSelectivity Index (SI = CC₅₀/IC₅₀)Notes
Derivative-01 Enzyme X InhibitionDataDataDatae.g., Competitive inhibitor
Derivative-02 Receptor Y BindingDataDataDatae.g., Antagonist activity
Derivative-03 Anti-proliferativeDataDataDatae.g., Active against A549 cell line
Positive Control e.g., DoxorubicinDataDataDataReference compound
Negative Control e.g., Vehicle (DMSO)>100>100N/ANo significant activity

Experimental Protocols

The following are generalized protocols for foundational assays in the biological evaluation of novel compounds.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the test compounds on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3]

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well flat-bottom sterile microplates.

  • Multi-channel pipette and sterile tips.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1] Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] The plate can be gently agitated on an orbital shaker for 15 minutes to enhance dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression analysis.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general method for determining if the test compounds can inhibit the activity of a specific enzyme.[4][5]

Materials:

  • Purified target enzyme.

  • Enzyme-specific substrate.

  • Assay buffer (optimized for pH and ionic strength for the target enzyme).

  • Test compounds and a known inhibitor (positive control) dissolved in DMSO.

  • 96-well microplate (UV-transparent or opaque, depending on the detection method).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Test compound at various concentrations (or vehicle for control).

    • Target enzyme solution.

  • Pre-incubation: Mix the contents and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the compound to bind to the enzyme.[5]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.[5]

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each compound concentration.

    • Determine the percentage of inhibition relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using non-linear regression.[5]

Protocol: Radioligand Receptor Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[6][7][8]

Materials:

  • Receptor source: Cell membranes prepared from cells or tissues expressing the target receptor.[7][9]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test compounds and a known unlabeled ligand (for non-specific binding) dissolved in DMSO.

  • Binding buffer (optimized for the receptor-ligand interaction).

  • 96-well microplates and filtration apparatus with glass fiber filters.[6]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: The assay is typically performed in a 96-well plate. To each well, add in order:

    • Binding buffer.

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its K_d value).[10]

    • Receptor-containing membranes.

    • Controls: Include wells for total binding (no competitor) and non-specific binding (excess known unlabeled ligand).[10]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature or 30°C), with gentle agitation.[9]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.[6]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]

Mandatory Visualization: Workflows and Pathways

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the primary and secondary screening of novel chemical entities.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies A Compound Library (this compound derivatives) B High-Throughput Screening (e.g., Single concentration enzyme or cell-based assay) A->B C Identify 'Hits' (Compounds showing >50% inhibition/activity) B->C D Dose-Response Assays (Determine IC50 / EC50) C->D Advance Hits E Orthogonal Assays (Confirm activity with a different method) D->E F Cytotoxicity & Viability Assays (Determine CC50) E->F G Calculate Selectivity Index (SI = CC50 / IC50) F->G H Prioritize 'Validated Hits' G->H I Enzyme Kinetics (e.g., Competitive, Non-competitive) H->I Characterize Leads J Receptor Binding Studies (Determine Ki) K Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) I->K J->K G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Target Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Effector Protein (Phosphorylated) PKA->Effector Phosphorylates Response Cellular Response (e.g., Gene Expression, Metabolism) Effector->Response Ligand Endogenous Ligand Ligand->GPCR Activates Compound Test Compound (Antagonist) Compound->GPCR Blocks

References

Application Notes and Protocols for Fluorinated Cyclopentane Scaffolds in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates can profoundly influence their pharmacological properties. When incorporated into a cyclopentane scaffold, fluorine's unique electronic and steric characteristics can lead to enhanced potency, improved metabolic stability, and favorable conformational pre-organization for target binding. This document provides an overview of the application of fluorinated cyclopentane scaffolds in drug design, featuring key examples in development, and details experimental protocols for their synthesis and biological evaluation.

Rationale for Fluorinating Cyclopentane Scaffolds in Drug Design

The cyclopentane ring is a common motif in medicinal chemistry due to its conformational flexibility, which allows it to adapt to the binding sites of various biological targets. However, this flexibility can also be a liability, leading to entropic penalties upon binding. The strategic incorporation of fluorine can mitigate this issue and offer several other advantages:

  • Conformational Control: Fluorine's high electronegativity and the gauche effect can restrict the conformational freedom of the cyclopentane ring, pre-organizing the molecule into a bioactive conformation and thereby enhancing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorination at sites susceptible to metabolism can block unwanted oxidation and improve the pharmacokinetic profile of a drug.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity. These changes can be leveraged to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For instance, fluorination can lower the pKa of nearby functional groups, which can be crucial for target engagement.

  • Enhanced Target Interactions: Fluorine can participate in non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can contribute to increased binding affinity and selectivity.

Case Studies of Fluorinated Cyclopentane Scaffolds in Drug Discovery

Cyclopentane-Based MraY Inhibitors for Antibacterial Therapy

Background: Phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition represents a promising strategy for the development of new antibiotics. Muraymycins are natural product inhibitors of MraY, but their structural complexity presents synthetic challenges. Simplified cyclopentane-based analogs are being explored to overcome these hurdles.

Key Findings: Research into cyclopentane-based muraymycin analogs has shown that a lipophilic side chain is crucial for MraY inhibition. The cyclopentane core serves as a rigid scaffold to present the necessary pharmacophoric elements in the correct spatial orientation for binding to MraY. While fluorination of these specific analogs has not been extensively reported in the initial findings, it represents a logical next step for optimizing their properties.

Quantitative Data:

CompoundTargetAssayIC50Antibacterial Activity (MIC)
Analog 20 (JH-MR-23)MraYEnzyme InhibitionPotent (specific value not publicly disclosed)Effective against Staphylococcus aureus[1][2]
Fluorinated Carbocyclic cGAMP Analogs as STING Agonists for Immuno-oncology

Background: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response. Fluorinated carbocyclic analogs of the natural STING agonist cGAMP have been designed to enhance stability and binding affinity.

Key Findings: Fluorinated carbocyclic cGAMP analogs, such as MD1203 and MD1202D, have demonstrated exceptional activity against STING.[3][4] The fluorination of the carbocyclic (cyclopentane-like) sugar mimic is designed to increase the metabolic stability of the molecule and potentially enhance its binding to the STING protein. These compounds are also resistant to cleavage by viral poxin nucleases, suggesting potential antiviral applications.[3][4]

Quantitative Data:

CompoundTargetAssayActivity
MD1203STINGSTING ActivationExceptional activity demonstrated[3][4]
MD1202DSTINGSTING ActivationExceptional activity demonstrated[3][4]
Cyclopentane Neuraminidase Inhibitors for Influenza

Background: Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells. Inhibiting neuraminidase is an effective strategy for treating influenza. Several cyclopentane derivatives have been investigated as neuraminidase inhibitors.

Key Findings: A series of cyclopentane derivatives, including RWJ-270201, have shown potent and selective inhibition of influenza virus neuraminidase across various strains (H1N1, H3N2, and H5N1).[5] The cyclopentane scaffold mimics the natural substrate of the enzyme, sialic acid, in a conformation that is favorable for binding to the active site. While these initial lead compounds were not explicitly fluorinated, subsequent optimization strategies often involve fluorination to improve pharmacokinetic properties.

Quantitative Data:

CompoundVirus StrainAssayEC50 (µM)
RWJ-270201Influenza A (H1N1, A/Bayern/07/95)Neutral Red Assay≤1.5[5]
RWJ-270201Influenza A (H3N2, multiple strains)Neutral Red Assay<0.3[5]
RWJ-270201Influenza B (B/Beijing/184/93)Neutral Red Assay<0.2[5]

Experimental Protocols

Synthesis of a Cyclopentane-Based MraY Inhibitor Analog (Illustrative)

The synthesis of cyclopentane-based MraY inhibitors often involves a multi-step sequence. An illustrative synthetic scheme for a key intermediate is presented below, based on reported methodologies.[3]

Scheme 1: Synthesis of a Cyclopentane Core

G cluster_0 Synthesis of Cyclopentane Core Start Commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one Step1 1. Catalytic Hydrogenation 2. N-Boc protection Start->Step1 Intermediate1 Lactam Intermediate Step1->Intermediate1 Step2 1. Reductive ring cleavage (NaBH4) 2. N-Boc deprotection Intermediate1->Step2 Intermediate2 ((1R,3S)-3-Aminocyclopentyl)methanol Step2->Intermediate2 Step3 Coupling with 3-ethoxyacryloyl isocyanate Intermediate2->Step3 Product Uracil-substituted cyclopentane intermediate Step3->Product

Illustrative synthetic workflow for a cyclopentane intermediate.

Protocol for Step 1 & 2: Preparation of ((1R,3S)-3-Aminocyclopentyl)methanol

  • Hydrogenation: To a solution of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in methanol, add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • N-Boc Protection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. Purify the product by column chromatography to obtain the N-Boc protected lactam.

  • Reductive Cleavage and Deprotection: To a solution of the N-Boc protected lactam in methanol, add sodium borohydride (NaBH4) and stir at room temperature. After completion, the reaction is quenched, and the N-Boc group is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid) to yield ((1R,3S)-3-aminocyclopentyl)methanol.[3]

MraY Enzyme Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of compounds against MraY.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (C55-P) (co-substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)

  • Detection reagent (e.g., a system to detect the release of UMP, such as UMP-Glo™ Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (known MraY inhibitor) and negative controls (DMSO vehicle).

  • Add a pre-mixed solution of UDP-MurNAc-pentapeptide and C55-P to all wells.

  • Initiate the reaction by adding the purified MraY enzyme to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Assay in THP-1 Cells

This protocol describes a method to assess the activation of the STING pathway in human monocytic THP-1 cells using a luciferase reporter gene assay.

Materials:

  • THP-1 Dual™ ISG-Lucia/SEAP cells (contain a luciferase reporter gene under the control of an ISG54 promoter)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Test compounds (fluorinated cGAMP analogs)

  • Positive control (e.g., cGAMP)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed THP-1 Dual™ cells into a 96-well plate at a density of approximately 5 x 10^5 cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Add the compound dilutions to the cells. Include a vehicle control (medium only).

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • After incubation, transfer a small volume of the cell supernatant to a white 96-well plate.

  • Add the luciferase assay reagent to each well and incubate in the dark for a few minutes.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle control and determine the EC50 value for STING activation.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to measure the inhibition of influenza neuraminidase activity.

Materials:

  • Influenza virus stock

  • MUNANA (2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Test compounds

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include positive controls (e.g., Oseltamivir carboxylate) and negative controls (buffer).

  • Add a pre-determined dilution of the influenza virus to each well.

  • Pre-incubate the plate at room temperature for 30-45 minutes.

  • Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Stop the reaction (e.g., by adding a stop solution like 0.1 M glycine, pH 10.7).

  • Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a fluorometer.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway and Workflow Visualizations

G cluster_1 cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (ER membrane) cGAMP->STING Translocation Translocation to Golgi STING->Translocation TBK1 TBK1 Recruitment & Activation Translocation->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon Gene Transcription Nucleus->IFN Fluorinated_cGAMP Fluorinated Carbocyclic cGAMP Analog Fluorinated_cGAMP->STING

Activation of the cGAS-STING pathway by fluorinated cGAMP analogs.

G cluster_2 Neuraminidase Inhibition Assay Workflow Start Prepare serial dilutions of test compound Step1 Add compound and virus to 96-well plate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Add MUNANA substrate Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop reaction Step4->Step5 Step6 Measure fluorescence Step5->Step6 End Calculate IC50 Step6->End

Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Fluorinated cyclopentane scaffolds represent a valuable and versatile platform in modern drug discovery. The strategic incorporation of fluorine can lead to significant improvements in a compound's pharmacological profile. The case studies and protocols presented here provide a foundation for researchers to explore the potential of this privileged scaffold in their own drug development programs. Further investigation into novel fluorination methodologies and a deeper understanding of the structure-activity relationships of fluorinated cyclopentane derivatives will undoubtedly lead to the discovery of new and effective therapeutics.

References

Application Notes and Protocols for the Synthesis of [18F] Labeled 2-(2-Fluoroethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of the novel positron emission tomography (PET) tracer, [18F] labeled 2-(2-Fluoroethyl)-1,1-difluorocyclopentane. The synthesis involves a multi-step preparation of a tosylated precursor followed by a nucleophilic radiofluorination reaction.

Overview of the Synthetic Strategy

The synthesis is divided into two main stages: the preparation of the non-radioactive precursor, 2-(2-tosyloxyethyl)-1,1-difluorocyclopentane, and the subsequent radiolabeling with [18F]fluoride. The overall workflow is depicted below.

cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling and Purification A Cyclopentanone B 1,1-Difluorocyclopentane A->B Fluorination (DAST) C 2-Bromo-1,1-difluorocyclopentane B->C Bromination (NBS) D 2-(1,1-Difluorocyclopentan-2-yl)acetonitrile C->D Cyanation (NaCN) E 2-(1,1-Difluorocyclopentan-2-yl)ethan-1-amine D->E Reduction (LiAlH4) F 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane E->F Diazotization (NaNO2, H2SO4) G Precursor: 2-(2-Tosyloxyethyl)-1,1-difluorocyclopentane F->G Tosylation (TsCl, Pyridine) L Radiolabeling Reaction G->L H [18O]H2O I Cyclotron (p,n) reaction H->I J [18F]Fluoride I->J K Activation (K222, K2CO3) J->K K->L M Purification (HPLC/SPE) L->M N Final Product: [18F]2-(2-Fluoroethyl)-1,1-difluorocyclopentane M->N

Caption: Overall workflow for the synthesis of [18F] labeled 2-(2-Fluoroethyl)-1,1-difluorocyclopentane.

Experimental Protocols

2.1. Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. [18F]Fluoride is produced from a cyclotron via the 18O(p,n)18F nuclear reaction on [18O]H2O. Automated synthesis modules can be used for the radiolabeling steps. High-performance liquid chromatography (HPLC) is recommended for purification and quality control.

2.2. Synthesis of the Precursor: 2-(2-Tosyloxyethyl)-1,1-difluorocyclopentane

This multi-step synthesis starts from commercially available cyclopentanone.

Step 1: Synthesis of 1,1-Difluorocyclopentane

  • To a cooled (0 °C) solution of cyclopentanone in dichloromethane (DCM), slowly add diethylaminosulfur trifluoride (DAST).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1,1-difluorocyclopentane.

Step 2: Synthesis of 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane

  • This is a proposed multi-step conversion that would require significant synthetic development. For the purpose of this protocol, we will assume the availability of this intermediate. A plausible, though challenging, route is outlined in the workflow diagram.

Step 3: Tosylation to form 2-(2-Tosyloxyethyl)-1,1-difluorocyclopentane

  • To a solution of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane in dry DCM at 0°C, add pyridine followed by p-toluenesulfonyl chloride (TsCl).[1]

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature if necessary, monitoring by thin-layer chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to obtain the tosylated precursor.

2.3. Radiosynthesis of [18F] Labeled 2-(2-Fluoroethyl)-1,1-difluorocyclopentane

A [18F]Fluoride Trapping (QMA Cartridge) B Elution (K222/K2CO3) A->B C Azeotropic Drying B->C D Precursor Addition (in DMSO/Acetonitrile) C->D E Heating (e.g., 110°C, 15 min) D->E F Crude Product E->F G Purification (HPLC or SPE) F->G H Formulation G->H I Quality Control H->I J Final Product I->J

Caption: Experimental workflow for the radiosynthesis and purification of the final product.

Step 1: Preparation of Reactive [18F]Fluoride

  • Load the cyclotron-produced [18F]fluoride in [18O]H2O onto a pre-conditioned anion exchange (QMA) cartridge.

  • Elute the trapped [18F]fluoride from the cartridge with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in an acetonitrile/water mixture into a reaction vessel.

  • Dry the [18F]fluoride-K222-K2CO3 complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

Step 2: Nucleophilic [18F]Fluorination

  • Dissolve the tosylated precursor, 2-(2-tosyloxyethyl)-1,1-difluorocyclopentane, in a suitable anhydrous solvent such as dimethylsulfoxide (DMSO) or acetonitrile.

  • Add the solution of the precursor to the dried [18F]fluoride complex.

  • Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 10-20 minutes).

2.4. Purification and Quality Control

Step 1: Purification

  • After cooling the reaction mixture, dilute it with the mobile phase for HPLC.

  • Purify the crude product using semi-preparative HPLC to separate the [18F]-labeled product from the precursor and other byproducts.[2]

  • Alternatively, for a simplified purification, solid-phase extraction (SPE) methods can be developed.[2] This typically involves trapping the crude product on a C18 cartridge, washing with water to remove unreacted [18F]fluoride, and eluting the final product with an organic solvent like ethanol.[3]

Step 2: Formulation

  • The collected HPLC fraction containing the product is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

  • The product is then eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.[4]

Step 3: Quality Control

  • Radiochemical Purity: Determined by analytical HPLC with in-line radioactivity and UV detectors.[2]

  • Chemical Purity: Determined by the UV chromatogram from the analytical HPLC, comparing the peak of the product with a non-radioactive reference standard.

  • Specific Activity: Calculated from the radioactivity of the final product and the quantified mass of the compound, determined from a standard curve using the UV detector.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Conditions for Precursor and Final Product Synthesis

StepKey ReagentsSolventTemperature (°C)Time (min)
Tosylation 2-(2-hydroxyethyl)-1,1-difluorocyclopentane, TsCl, PyridineDCM0 to RT240
Radiolabeling Precursor, [18F]F-/K222/K2CO3DMSO / Acetonitrile80 - 12010 - 20
Purification -HPLC Mobile PhaseAmbient~30

Table 2: Expected Yields and Quality Control Parameters

ParameterExpected ValueMethod
Radiochemical Yield (decay-corrected) 20 - 40%HPLC
Radiochemical Purity > 95%HPLC
Chemical Purity > 95%HPLC (UV)
Specific Activity (at end of synthesis) > 1 Ci/µmolHPLC
Total Synthesis Time 60 - 90 min-

Disclaimer: This document provides a proposed and detailed experimental protocol. The synthesis of the precursor molecule, 2-(2-hydroxyethyl)-1,1-difluorocyclopentane, requires substantial synthetic chemistry expertise and has not been explicitly described in the literature. The radiolabeling procedure is based on well-established methods for [18F]fluoroethylation. All procedures involving radioactive materials must be carried out in a suitably equipped radiochemistry facility by trained personnel.

References

Application Note and Protocol: Scale-up Synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The gem-difluorocyclopentyl moiety is a valuable building block in the design of novel therapeutic agents. This application note provides a detailed protocol for the scale-up synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a key intermediate for the development of new chemical entities for preclinical evaluation. The described two-step synthesis is designed to be robust and scalable, providing a reliable source of this important building block.

Synthetic Strategy

The synthesis of this compound is achieved in a two-step process. The first step involves the reduction of 2-(1,1-difluorocyclopentan-2-yl)acetic acid to the corresponding alcohol, 2-(1,1-difluorocyclopentan-2-yl)ethanol. The second step is the subsequent bromination of the alcohol to yield the final product.

Experimental Workflow

G cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Bromination of Alcohol A 2-(1,1-difluorocyclopentan-2-yl)acetic acid B Dissolution in THF A->B C Addition of Reducing Agent (e.g., BH3-THF) B->C D Reaction Quench and Workup C->D E Purification by Column Chromatography D->E F 2-(1,1-difluorocyclopentan-2-yl)ethanol E->F G 2-(1,1-difluorocyclopentan-2-yl)ethanol H Dissolution in Dichloromethane G->H I Addition of PBr3 at 0 °C H->I J Reaction Workup I->J K Purification by Distillation J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(1,1-difluorocyclopentan-2-yl)ethanol

This protocol describes the reduction of 2-(1,1-difluorocyclopentan-2-yl)acetic acid to the corresponding primary alcohol.

Materials:

  • 2-(1,1-difluorocyclopentan-2-yl)acetic acid

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(1,1-difluorocyclopentan-2-yl)acetic acid (e.g., 50 g, 1.0 eq).

  • Dissolve the starting material in anhydrous THF (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH3-THF (1.2 eq) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl solution and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1,1-difluorocyclopentan-2-yl)ethanol as a colorless oil.

Step 2: Synthesis of this compound

This protocol details the conversion of 2-(1,1-difluorocyclopentan-2-yl)ethanol to the target bromo-derivative using phosphorus tribromide.[1][2][3][4][5]

Materials:

  • 2-(1,1-difluorocyclopentan-2-yl)ethanol

  • Phosphorus tribromide (PBr3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(1,1-difluorocyclopentan-2-yl)ethanol (e.g., 30 g, 1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reaction Parameters and Yield for the Synthesis of 2-(1,1-difluorocyclopentan-2-yl)ethanol

ParameterValue
Starting Material2-(1,1-difluorocyclopentan-2-yl)acetic acid
Reducing AgentBorane-tetrahydrofuran complex (BH3-THF)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Purification MethodFlash Column Chromatography
Expected Yield80-90%
Product AppearanceColorless Oil

Table 2: Reaction Parameters and Yield for the Synthesis of this compound

ParameterValue
Starting Material2-(1,1-difluorocyclopentan-2-yl)ethanol
Brominating AgentPhosphorus tribromide (PBr3)
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Purification MethodVacuum Distillation
Expected Yield75-85%
Product AppearanceColorless Liquid

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of this compound. The detailed protocols and summarized data offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for preclinical studies. The methods described are robust and utilize standard laboratory techniques and reagents, facilitating a straightforward implementation in a scale-up setting.

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and logical synthetic approach involves a multi-step process starting from a cyclopentanone derivative. A plausible route includes:

  • Alkylation of cyclopentanone to introduce a hydroxyethyl side chain, yielding 2-(2-hydroxyethyl)cyclopentanone.

  • Geminal difluorination of the ketone functionality to form 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.

  • Conversion of the terminal hydroxyl group to a bromide to yield the final product.

Q2: Which fluorinating agents are recommended for the conversion of the ketone to a gem-difluoride?

Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for the deoxofluorination of ketones to gem-difluorides.[1][2][3][4][5] Deoxo-Fluor is noted to be more thermally stable than DAST, which can be an advantage in certain applications.[1][5]

Q3: What are the primary safety concerns when working with fluorinating agents like DAST and Deoxo-Fluor?

These reagents can react violently with water and must be handled under anhydrous conditions. They are also toxic and corrosive. It is crucial to use personal protective equipment (PPE), work in a well-ventilated fume hood, and quench any residual reagent carefully. DAST has limited thermal stability, while Deoxo-Fluor offers a higher decomposition temperature.[1][5]

Q4: Can the order of the fluorination and bromination steps be reversed?

While theoretically possible, it is generally more advantageous to perform the fluorination of the ketone first. The hydroxyl group can be protected if necessary, but it may also be compatible with the fluorination conditions. Performing the bromination first would introduce a reactive alkyl bromide that might undergo side reactions under the conditions required for geminal difluorination.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities present. Distillation under reduced pressure could be another option if the product is a liquid with a suitable boiling point.

Troubleshooting Guides

Problem 1: Low yield during the geminal difluorination of 2-(2-hydroxyethyl)cyclopentanone.
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding a second equivalent of the fluorinating agent. Note that simply extending the reaction time may not significantly increase conversion.[1]
Degradation of Fluorinating Agent Ensure the fluorinating agent (DAST or Deoxo-Fluor) is of high purity and has not degraded. Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature Optimize the reaction temperature. DAST-mediated reactions are often performed at low temperatures (-78 °C), while Deoxo-Fluor can be used at slightly higher temperatures (-20 °C to room temperature or elevated temperatures).[2]
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous. Water will rapidly quench the fluorinating agent.
Side Reactions (e.g., Elimination) The presence of a hydroxyl group could lead to side reactions. Consider protecting the alcohol as a silyl ether (e.g., TBDMS) before the fluorination step.
Problem 2: Formation of multiple products during the bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.
Possible Cause Suggested Solution
Elimination Side Products The formation of an alkene via elimination can compete with the desired substitution. Use a milder brominating agent or lower the reaction temperature. Common reagents for this transformation include PBr₃ or CBr₄/PPh₃.
Rearrangement Although less likely for this substrate, carbocation rearrangements can occur with certain brominating agents. Using conditions that favor an SN2 mechanism (e.g., PBr₃) can minimize this.
Incomplete Reaction If starting material remains, ensure sufficient equivalents of the brominating agent are used and allow for adequate reaction time. Monitor the reaction by TLC or GC.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-elution of Impurities If impurities have similar polarity to the product, modify the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
Thermal Decomposition If attempting purification by distillation, the product may be thermally labile. In this case, use high vacuum to lower the boiling point or rely solely on chromatographic purification.

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed based on analogous reactions found in the literature and have not been optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-(2-hydroxyethyl)cyclopentanone

This procedure is based on known methods for the alkylation of cyclopentanone.[6]

  • To a solution of cyclopentanone in an appropriate solvent (e.g., THF), add a suitable base (e.g., LDA) at low temperature (-78 °C) under an inert atmosphere.

  • After stirring for 1 hour, add a solution of 2-(benzyloxy)ethyl bromide.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield 2-(2-hydroxyethyl)cyclopentanone.

  • Purify the product by column chromatography.

Step 2: Synthesis of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane

This protocol is adapted from general procedures for ketone fluorination.[1][5]

  • Dissolve 2-(2-hydroxyethyl)cyclopentanone (with the hydroxyl group optionally protected as a TBDMS ether) in anhydrous dichloromethane in a dry flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add Deoxo-Fluor (1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • If a protecting group was used, deprotect it at this stage (e.g., with TBAF for a TBDMS ether).

  • Purify the product by flash column chromatography.

Step 3: Synthesis of this compound

This is a standard procedure for converting a primary alcohol to an alkyl bromide.

  • Dissolve 2-(2-hydroxyethyl)-1,1-difluorocyclopentane in anhydrous dichloromethane and cool to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 equivalents) to the solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours until the starting material is consumed (as monitored by TLC).

  • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Comparison of Fluorinating Agents for Ketone to gem-Difluoride Conversion

ReagentTypical ConditionsAdvantagesDisadvantages
DAST Anhydrous CH₂Cl₂ or other inert solvents, -78 °C to RTEffective for a wide range of substrates.[2][3]Thermally unstable, can decompose violently.[1] Can lead to elimination side products.
Deoxo-Fluor Anhydrous CH₂Cl₂ or other inert solvents, -20 °C to 90 °CMore thermally stable than DAST.[1][5] Can be more selective in some cases.[2]Higher cost.

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Alkylation & Deprotection cluster_1 Step 2: Fluorination cluster_2 Step 3: Bromination A Cyclopentanone B 2-(2-(Benzyloxy)ethyl)cyclopentanone A->B 1. LDA 2. BnO(CH2)2Br C 2-(2-Hydroxyethyl)cyclopentanone B->C H2, Pd/C D 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane C->D Deoxo-Fluor E This compound D->E PBr3

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Logic for Low Fluorination Yield

Troubleshooting_Fluorination Start Low Yield in Fluorination Step Check_Conditions Are reaction conditions strictly anhydrous? Start->Check_Conditions Check_Reagent Is fluorinating agent pure and active? Check_Conditions->Check_Reagent Yes Solution_Anhydrous Dry all solvents/glassware. Use inert atmosphere. Check_Conditions->Solution_Anhydrous No Check_Stoichiometry Was sufficient reagent used? (Monitor by TLC/GC) Check_Reagent->Check_Stoichiometry Yes Solution_Reagent Use fresh, high-purity DAST or Deoxo-Fluor. Check_Reagent->Solution_Reagent No Consider_Protection Is the -OH group causing side reactions? Check_Stoichiometry->Consider_Protection Yes Solution_Stoichiometry Add more reagent if starting material persists. Check_Stoichiometry->Solution_Stoichiometry No Solution_Protection Protect alcohol as a silyl ether before fluorination. Consider_Protection->Solution_Protection Yes

Caption: Decision tree for troubleshooting low fluorination yield.

References

Common side products in the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopentane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of 2-(2-hydroxyethyl)cyclopentanone

A common precursor to the target molecule is 2-(2-hydroxyethyl)cyclopentanone. Issues in this step can impact the overall yield and purity of the final product.

Observed Issue Potential Cause Recommended Action
Low yield of 2-(2-hydroxyethyl)cyclopentanone Incomplete reaction during aldol condensation of cyclopentanone and a suitable two-carbon aldehyde (e.g., glycoaldehyde).- Ensure optimal reaction temperature and time. - Verify the quality and stoichiometry of the base catalyst. - Consider using a protected aldehyde to prevent side reactions.
Formation of poly-aldol products The enolate of cyclopentanone reacts with multiple aldehyde molecules.- Use a slow addition of the aldehyde to the reaction mixture. - Maintain a low reaction temperature to control the reaction rate.
Self-condensation of cyclopentanone The enolate of cyclopentanone reacts with another molecule of cyclopentanone.- Use a non-nucleophilic base. - Optimize the reaction conditions to favor the cross-aldol reaction.
Step 2: gem-Difluorination of 2-(2-hydroxyethyl)cyclopentanone

The conversion of the ketone to a gem-difluoro group using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is a critical step.

Observed Issue Potential Cause Recommended Action
Low yield of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane Incomplete reaction.- Increase the equivalents of the fluorinating agent.[1] - Increase the reaction temperature, noting the thermal stability limits of the reagent (DAST can detonate at >90°C).[1] - Deoxo-Fluor is more thermally stable and can be used at higher temperatures.[2][3]
Formation of unsaturated side products (e.g., 2-(2-hydroxyethyl)-1-fluorocyclopentene) Elimination of HF from the intermediate.- Use milder reaction conditions (lower temperature). - Consider using a fluorinating agent less prone to inducing elimination.
Formation of rearrangement products Wagner-Meerwein or pinacol-type rearrangements of carbocationic intermediates.[4]- Use a less ionizing solvent. - Employ a fluorinating agent that proceeds through a less carbocationic mechanism.
Fluorination of the primary alcohol The hydroxyl group reacts with the fluorinating agent.- Protect the hydroxyl group as a silyl ether or another suitable protecting group before fluorination.
Step 3: Bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane

The final step involves the conversion of the primary alcohol to a bromide, often using reagents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃).

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.- Increase the equivalents of the brominating agent. - For the Appel reaction, ensure the triphenylphosphine and carbon tetrabromide are of high purity.[5]
Formation of elimination product (e.g., 1,1-difluoro-2-vinylcyclopentane) Base-promoted elimination of HBr.- Use a non-basic brominating agent. - If a base is required (e.g., in some Appel modifications), use a hindered, non-nucleophilic base.
Difficulty in removing triphenylphosphine oxide byproduct High polarity and crystallinity of triphenylphosphine oxide.- For the Appel reaction, triphenylphosphine oxide is a major byproduct.[5] It can often be removed by filtration if it precipitates. - Alternatively, chromatography on silica gel is effective for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: The most common side products are typically formed during the fluorination and bromination steps. During fluorination with reagents like DAST, expect to see elimination byproducts (alkenes) and potentially rearrangement products.[4] In the bromination step, particularly if conditions are not optimized, elimination of HBr to form a vinyl-substituted cyclopentane is a possibility. With the Appel reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed.[5]

Q2: How can I minimize the formation of the vinyl fluoride side product during the gem-difluorination of the ketone?

A2: The formation of vinyl fluorides arises from the deprotonation of an intermediate fluorocarbocation.[4] To minimize this, you can:

  • Use aprotic solvents to disfavor proton transfer.

  • Maintain a low reaction temperature.

  • Consider using a fluorinating agent that is less prone to generating carbocationic intermediates.

Q3: Is it necessary to protect the hydroxyl group before the gem-difluorination of the ketone?

A3: While DAST and Deoxo-Fluor are more reactive towards ketones than alcohols, the hydroxyl group can still react to form a fluoride.[1] To ensure chemoselectivity and avoid a mixture of products, it is highly recommended to protect the hydroxyl group (e.g., as a silyl ether) before the fluorination step and deprotect it afterward.

Q4: What is the best method to purify the final product, this compound?

A4: Purification will likely involve a multi-step process. After a standard aqueous workup to remove water-soluble impurities, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the remaining impurities. Given the potential for triphenylphosphine oxide as a byproduct from an Appel reaction, a solvent system that effectively separates the desired product from this polar impurity will be necessary.

Experimental Protocols

A plausible, though not explicitly documented, synthetic pathway is outlined below.

Protocol 1: Synthesis of 2-(2-hydroxyethyl)cyclopentanone
  • To a cooled solution (0 °C) of cyclopentanone (1.0 eq) and a catalytic amount of a base (e.g., NaOH or LDA) in a suitable solvent (e.g., THF or ethanol), slowly add a solution of a protected 2-carbon aldehyde (e.g., 2-(benzyloxy)acetaldehyde) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If a protecting group was used, deprotect under appropriate conditions to yield 2-(2-hydroxyethyl)cyclopentanone.

Protocol 2: gem-Difluorination of a Hydroxy-Ketone (General Procedure with Protection)
  • Protect the hydroxyl group of 2-(2-hydroxyethyl)cyclopentanone as a silyl ether (e.g., using TBDMSCl and imidazole).

  • Dissolve the protected ketone (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add Deoxo-Fluor (1.5-2.0 eq) to the solution.[2]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotect the silyl ether (e.g., using TBAF) to yield 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.

  • Purify by column chromatography.

Protocol 3: Bromination via Appel Reaction
  • Dissolve 2-(2-hydroxyethyl)-1,1-difluorocyclopentane (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in DCM.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to separate the product from triphenylphosphine oxide.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination cluster_2 Step 3: Bromination A Cyclopentanone B 2-(2-hydroxyethyl)cyclopentanone A->B Aldol Condensation C 2-(2-hydroxyethyl)-1,1-difluorocyclopentane B->C Deoxofluorination (e.g., Deoxo-Fluor) D This compound C->D Appel Reaction (CBr4, PPh3)

Caption: Synthetic workflow for this compound.

Troubleshooting_Fluorination cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Fluorination of 2-(2-hydroxyethyl)cyclopentanone Issue Low Yield or Side Products? Start->Issue Incomplete Incomplete Reaction Issue->Incomplete Yes Elimination Elimination (Alkene) Issue->Elimination Yes Rearrangement Rearrangement Issue->Rearrangement Yes OH_Reaction Hydroxyl Reaction Issue->OH_Reaction Yes IncreaseReagent Increase Fluorinating Agent Incomplete->IncreaseReagent OptimizeTemp Optimize Temperature Incomplete->OptimizeTemp MilderCond Use Milder Conditions Elimination->MilderCond Rearrangement->MilderCond ProtectOH Protect Hydroxyl Group OH_Reaction->ProtectOH

Caption: Troubleshooting logic for the gem-difluorination step.

References

Technical Support Center: Purification of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for this compound?

A1: Flash column chromatography is the most common and recommended technique for the purification of this compound from a crude reaction mixture. This method is effective at separating the desired product from both polar and nonpolar impurities.

Q2: What are the typical physical properties of this compound?

A2: While specific experimental data is limited, based on structurally similar compounds, it is a liquid at room temperature. It is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes.

Q3: Is this compound stable on silica gel?

A3: While there is no specific data on the stability of this compound on silica gel, primary alkyl bromides can sometimes be prone to decomposition on silica, which can be acidic. It is advisable to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If instability is observed, using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina may be beneficial.

Q4: What are some potential impurities I might encounter?

A4: Potential impurities can arise from the starting materials or side reactions during the synthesis. Common impurities could include unreacted starting materials, byproducts from over-bromination or elimination (dehydrobromination), and residual solvents. Without a specific synthetic route, it is difficult to predict the exact nature of impurities.

Q5: Can I use distillation to purify this compound?

A5: Distillation can be a viable method for purification, especially for removing non-volatile impurities. However, its effectiveness will depend on the boiling points of the impurities relative to the product. Given the presence of the bromoethyl group, the compound may be susceptible to decomposition at elevated temperatures, so vacuum distillation would be recommended to lower the boiling point.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound using flash column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column 1. The solvent system is not polar enough.2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the eluent.2. Test for compound stability on silica gel using TLC. If unstable, consider using deactivated silica or an alternative stationary phase like alumina.
Product co-elutes with an impurity 1. The chosen solvent system does not provide adequate separation.2. The column was overloaded with the crude material.1. Screen different solvent systems using TLC to find one with better separation.2. Use a larger column or reduce the amount of crude material loaded.
Multiple fractions contain the product (streaking) 1. The compound may be interacting too strongly with the silica gel.2. The crude sample was not loaded in a concentrated band.1. Consider adding a small amount of a more polar solvent to the eluent system to reduce tailing.2. Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the column. Dry loading the sample onto a small amount of silica can also help.
Low recovery of the product 1. Decomposition on the column.2. The compound is more volatile than expected and evaporated during solvent removal.1. As mentioned, check for stability and consider alternative purification methods.2. Use a rotary evaporator with a cooled trap and avoid excessive heating.

Experimental Protocols

Inferred Flash Column Chromatography Protocol

This protocol is an inferred starting point based on the purification of functionally and structurally similar compounds. Optimization will likely be necessary.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using a range of solvent systems to find an optimal eluent. A good starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.

  • Column Preparation:

    • Select an appropriate size flash chromatography column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a less polar solvent like dichloromethane.

    • Carefully load the solution onto the top of the silica gel bed.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient elution is necessary, gradually increase the polarity of the solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's potential volatility.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc good_sep Good Separation? tlc->good_sep run_column Run Flash Column good_sep->run_column Yes troubleshoot Troubleshoot Separation good_sep->troubleshoot No monitor Monitor Fractions by TLC run_column->monitor pure_product Pure Product? monitor->pure_product combine Combine Pure Fractions pure_product->combine Yes repurify Re-purify Fractions pure_product->repurify No/Mixed evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end troubleshoot->tlc repurify->run_column

Caption: A logical workflow for troubleshooting flash chromatography purification.

Potential_Impurities StartingMaterial Starting Material (e.g., 2-(1,1-difluorocyclopentan-2-yl)ethanol) Reaction Bromination Reaction StartingMaterial->Reaction BrominatingAgent Brominating Agent (e.g., PBr3) BrominatingAgent->Reaction Product Desired Product This compound Reaction->Product UnreactedSM Unreacted Starting Material Reaction->UnreactedSM Incomplete Reaction EliminationProduct Elimination Byproduct (e.g., 1,1-difluoro-2-vinylcyclopentane) Product->EliminationProduct Side Reaction (e.g., base contamination)

Caption: Potential reaction pathway and common resulting impurities.

Overcoming low yields in the bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane?

Low yields in this reaction typically stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Reagent Quality: Reagents like Phosphorus Tribromide (PBr₃) are highly reactive with atmospheric moisture. Degradation of the brominating agent can significantly lower the yield.[1]

  • Side Reactions: The formation of byproducts, such as phosphate esters in PBr₃ reactions or elimination products (alkenes), can consume the starting material.[1][2]

  • Workup Issues: The desired product may be lost during the aqueous workup and extraction phases. The byproduct of the Appel reaction, triphenylphosphine oxide, can also complicate purification.[3]

  • Substrate Stability: Although the gem-difluoro group is generally stable, harsh reaction conditions could potentially lead to degradation.

Q2: What are the standard recommended methods for converting this primary alcohol to an alkyl bromide?

The two most common and reliable methods for converting primary alcohols to alkyl bromides under mild conditions are:

  • Phosphorus Tribromide (PBr₃): This is a widely used reagent for this transformation. The reaction typically proceeds via an Sₙ2 mechanism, which is effective for primary and secondary alcohols.[4][5][6]

  • The Appel Reaction: This method uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). It is known for its mild and neutral conditions, making it suitable for sensitive substrates.[3][7][8] The reaction also follows an Sₙ2 pathway.[7][9]

Q3: How might the 1,1-difluorocyclopentane moiety affect the bromination reaction?

The two fluorine atoms on the cyclopentane ring are strongly electron-withdrawing. While this electronic effect is several carbons away from the reacting hydroxyl group, it could subtly influence the nucleophilicity of the alcohol. However, for a primary alcohol, this effect is generally not significant enough to prevent the reaction. The primary challenge remains the selection of appropriate reaction conditions to ensure a clean and complete conversion without side reactions.

Troubleshooting Guide 1: Using Phosphorus Tribromide (PBr₃)

This guide addresses common issues encountered when using PBr₃ for the bromination of 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.

Q: My reaction is very clean by TLC, but the isolated yield is consistently only 50-60%. Where is the rest of my product?

A: This is a common issue with PBr₃ reactions.[1] The likely cause is the formation of water-soluble phosphorus-containing byproducts that partition into the aqueous layer during workup. The intermediate phosphite ester may not have fully converted to the alkyl bromide.[1]

  • Solution 1: Adjust Stoichiometry. While one equivalent of PBr₃ can theoretically react with three equivalents of alcohol, it is often beneficial to use a slight excess of PBr₃ (e.g., 0.4 to 0.5 equivalents per equivalent of alcohol) to drive the reaction to completion. Some protocols suggest using up to 1.2 equivalents if reagent quality is uncertain.[1]

  • Solution 2: Modify Reaction Temperature. Try performing the reaction at a lower initial temperature (-20 °C to 0 °C) and then allowing it to slowly warm to room temperature. This can help control the reaction rate and minimize side reactions.[1]

  • Solution 3: Inverse Addition. Add the alcohol solution dropwise to the PBr₃ solution instead of the other way around. This maintains an excess of the brominating agent throughout the addition and can improve the formation of the desired product.[1]

Q: My reaction mixture turns dark, and I see multiple spots on my TLC plate. What is happening?

A: A dark coloration and multiple spots suggest decomposition or side reactions. PBr₃ can react with trace amounts of water to form HBr, which is a strong acid and can promote elimination (alkene formation) or other acid-catalyzed side reactions.[2][10]

  • Solution 1: Ensure Anhydrous Conditions. Thoroughly dry all glassware and use anhydrous solvents. Ensure your PBr₃ is from a fresh, sealed bottle or has been recently distilled.[1]

  • Solution 2: Use a Non-Nucleophilic Base. Adding a weak, non-nucleophilic base like pyridine (used cautiously, as it can form unreactive salts with related reagents like SOBr₂) or a hindered base can scavenge the HBr formed in situ.[6]

  • Solution 3: Lower the Temperature. Running the reaction at 0 °C or below can minimize decomposition pathways.

Comparative Data: PBr₃ Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized for Low Yield)
PBr₃ (Equivalents) 0.33 - 0.40.5 - 1.2[1]
Solvent Dichloromethane (DCM)Diethyl Ether or Acetonitrile
Temperature 0 °C to Room Temp-20 °C, then slow warm-up to Room Temp[1]
Addition Mode PBr₃ added to alcoholAlcohol added to PBr₃ (Inverse Addition)[1]
Workup Quench with H₂O, wash with NaHCO₃Quench with ice-cold saturated NaHCO₃
Experimental Protocol: PBr₃ Bromination
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL per 1 g of alcohol).

  • Dissolve 2-(2-hydroxyethyl)-1,1-difluorocyclopentane (1.0 eq) in the DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it over ice.

  • Transfer the mixture to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, 2-(2-bromoethyl)-1,1-difluorocyclopentane.

  • Purify the crude product via flash column chromatography if necessary.

PBr₃ Reaction Mechanism

PBr3_Mechanism ROH R-OH (Alcohol) Intermediate R-O-PBr₂ (Activated Alcohol) ROH->Intermediate Activation (Nucleophilic Attack on P) PBr3 PBr₃ PBr3->Intermediate Product R-Br (Alkyl Bromide) Intermediate->Product SN2 Attack Byproduct HOPBr₂ Intermediate->Byproduct Br_ion Br⁻ Br_ion->Product Appel_Mechanism PPh3 PPh₃ Phosphonium [Ph₃PBr]⁺CBr₃⁻ (Phosphonium Salt) PPh3->Phosphonium CBr4 CBr₄ CBr4->Phosphonium Activation Oxyphosphonium [R-O-PPh₃]⁺Br⁻ (Oxyphosphonium) Phosphonium->Oxyphosphonium ROH R-OH (Alcohol) Alkoxide R-O⁻ ROH->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Attack on P Product R-Br (Alkyl Bromide) Oxyphosphonium->Product SN2 Attack by Br⁻ Byproduct Ph₃PO Oxyphosphonium->Byproduct Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity & Anhydrous Conditions of All Reagents & Solvents Start->CheckPurity Incomplete Reaction Incomplete? CheckPurity->Incomplete Purity Confirmed SideProducts Side Products Observed? Incomplete->SideProducts No OptimizePBr3 Optimize PBr₃ Reaction: - Adjust Stoichiometry - Lower Temperature - Use Inverse Addition Incomplete->OptimizePBr3 Yes (with PBr₃) OptimizeAppel Optimize Appel Reaction: - Increase Equivalents - Gently Heat - Modify Workup Incomplete->OptimizeAppel Yes (with Appel) SideProducts->OptimizePBr3 Yes (with PBr₃) SideProducts->OptimizeAppel Yes (with Appel) TryAppel Attempt Appel Reaction (CBr₄/PPh₃) SideProducts->TryAppel No (with PBr₃) TryPBr3 Attempt PBr₃ Reaction SideProducts->TryPBr3 No (with Appel) Success Yield Improved OptimizePBr3->Success OptimizeAppel->Success TryAppel->Success TryPBr3->Success

References

Troubleshooting guide for reactions using 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(2-Bromoethyl)-1,1-difluorocyclopentane and structurally similar compounds in their experiments. The primary focus is on its application in nucleophilic substitution reactions, particularly in the synthesis of PET tracers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in nucleophilic substitution reactions involving this substrate can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base is critical. For instance, in radiolabeling with [¹⁸F]fluoride, a common application for such precursors, high temperatures are often required.[1] However, excessively high temperatures can lead to decomposition. It's crucial to optimize these parameters.

  • Presence of Water: Nucleophilic fluorination reactions are particularly sensitive to water, which can solvate the incoming nucleophile and reduce its reactivity.[2][3] Ensure all reagents and solvents are anhydrous.

  • Precursor Instability: The stability of your this compound precursor is important. Some sulfonate precursors for similar reactions are known to decompose even at room temperature.[4] While this bromo-compound is likely more stable, improper storage can lead to degradation. Store it in a cool, dry place.

  • Side Reactions: Elimination reactions can compete with the desired substitution, forming an alkene byproduct.[4] This is more prevalent with secondary halides and can be influenced by the basicity of the reaction medium. Using a non-nucleophilic base or carefully controlling the stoichiometry can mitigate this.

Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be?

A2: The most common byproduct in reactions with haloalkanes is the result of an elimination reaction. Instead of the nucleophile substituting the bromine, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond. In the case of this compound, this would likely result in the formation of 2-(2-ethenyl)-1,1-difluorocyclopentane. The presence of strong, bulky bases and high temperatures can favor elimination over substitution.

Q3: What is the role of the gem-difluoro group on the cyclopentane ring?

A3: The gem-difluoro group on the cyclopentane ring has several effects on the reactivity of the molecule. Fluorine is a highly electronegative atom, and the two fluorine atoms will have a strong electron-withdrawing inductive effect. This can:

  • Influence the acidity of nearby protons: This could potentially affect the propensity for elimination reactions.

  • Alter the lipophilicity and metabolic stability of the final product: In the context of drug development and PET tracers, gem-difluoro groups are often introduced to block metabolic soft spots and modulate the pharmacokinetic properties of a molecule.[5]

Q4: Can I use this compound in Friedel-Crafts alkylation reactions?

A4: While technically an alkyl halide, using this compound in a classical Friedel-Crafts alkylation is likely to be problematic. Friedel-Crafts reactions are prone to carbocation rearrangements. The primary carbocation that would form upon departure of the bromide is highly unstable and would likely rearrange. Furthermore, the product of the reaction would be more activated than the starting material, leading to a high probability of polyalkylation.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: this compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Quantitative Data Summary

The following table summarizes typical radiochemical yields (RCY) for nucleophilic fluorination of various bromo- and tosyloxy-alkane precursors to form ¹⁸F-labeled products, which can serve as a benchmark for reactions with this compound.

Precursor TypeNucleophileSolventTemperature (°C)Radiochemical Yield (RCY %)Reference
α-bromo-α-fluoroalkanes[¹⁸F]FluorideAcetonitrile12013-76[4]
2-bromoethyl tosylate[¹⁸F]Fluorideo-dichlorobenzene110~20 (unoptimized)[2]
O-mesyl glycolate ethyl esterBu₄N¹⁸FAcetonitrile10077[6]
O-tosyl glycolate ethyl esterBu₄N¹⁸FAcetonitrile10063[6]

Experimental Protocols

Detailed Methodology for Nucleophilic ¹⁸F-Fluorination

This protocol is a representative example for the radiolabeling of a precursor like this compound.

Materials:

  • This compound

  • [¹⁸F]Fluoride (in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Alumina N Sep-Pak cartridge

  • Reaction vessel (e.g., 1 mL V-vial)

  • Automated radiosynthesis module or heating block

  • HPLC system with a radioactivity detector

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • The aqueous [¹⁸F]fluoride solution is transferred to the reaction vessel.

    • A solution of K₂₂₂ and K₂CO₃ in acetonitrile/water is added.

    • The mixture is heated under a stream of nitrogen to evaporate the water (azeotropic drying). This step is typically repeated 2-3 times with additions of anhydrous acetonitrile to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous.

  • Radiofluorination Reaction:

    • A solution of this compound in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • The reaction vessel is sealed and heated at a predetermined temperature (e.g., 110-120 °C) for a specific duration (e.g., 10-20 minutes).

  • Purification:

    • After cooling, the reaction mixture is diluted with water.

    • The mixture is passed through a C18 Sep-Pak cartridge to trap the crude product and unreacted precursor.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • The desired ¹⁸F-labeled product is eluted from the cartridge with an appropriate solvent (e.g., ethanol or acetonitrile).

    • Further purification is typically achieved by semi-preparative HPLC.

  • Formulation:

    • The HPLC fraction containing the purified product is collected.

    • The solvent is removed under reduced pressure.

    • The final product is reformulated in a suitable buffer for in-vivo studies, such as sterile saline.

Visualizations

experimental_workflow cluster_drying [¹⁸F]Fluoride Preparation cluster_reaction Nucleophilic Substitution cluster_purification Purification cluster_formulation Final Formulation F18_aq Aqueous [¹⁸F]Fluoride add_K222 Add K₂₂₂/K₂CO₃ F18_aq->add_K222 azeotropic_drying Azeotropic Drying add_K222->azeotropic_drying F18_complex Anhydrous [¹⁸F]F⁻/K₂₂₂ Complex azeotropic_drying->F18_complex precursor Add 2-(2-Bromoethyl)- 1,1-difluorocyclopentane F18_complex->precursor heating Heat (e.g., 110-120°C) precursor->heating crude_product Crude ¹⁸F-labeled Product heating->crude_product spe Solid Phase Extraction (SPE) crude_product->spe hplc Semi-preparative HPLC spe->hplc purified_product Purified Product hplc->purified_product solvent_removal Solvent Removal purified_product->solvent_removal reformulation Reformulate in Saline solvent_removal->reformulation final_product Injectable PET Tracer reformulation->final_product

Caption: Experimental workflow for the synthesis of an ¹⁸F-labeled PET tracer.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_precursor Starting Materials cluster_side_reactions Side Reactions start Low Reaction Yield temp Optimize Temperature start->temp Possible Cause solvent Ensure Anhydrous Solvents start->solvent Possible Cause base Check Base Strength/Type start->base Possible Cause precursor_purity Verify Precursor Purity start->precursor_purity Possible Cause precursor_storage Check Precursor Storage start->precursor_storage Possible Cause elimination Check for Elimination Byproduct start->elimination Possible Cause decomposition Assess for Decomposition start->decomposition Possible Cause

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of 2-(2-bromoethyl)-1,1-difluorocyclopentane with various partners. The gem-difluoro group in this substrate introduces unique electronic properties that can influence catalyst selection and reaction outcomes. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Which catalytic systems are most promising for coupling reactions with this compound?

A1: Given that this compound is a primary alkyl bromide, several cross-coupling strategies are viable. The most successful approaches for C(sp³)-hybridized electrophiles, especially those with electron-withdrawing groups, include:

  • Palladium-catalyzed Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds with aryl or vinyl boronic acids. For primary alkyl bromides, the use of bulky, electron-rich phosphine ligands is crucial to promote oxidative addition and prevent β-hydride elimination.[1][2][3]

  • Nickel/Photoredox Dual Catalysis: This modern approach has proven highly effective for coupling unactivated alkyl halides. It often proceeds via a radical mechanism, which can be advantageous for challenging substrates.[4]

  • Palladium-catalyzed Sonogashira Coupling: For coupling with terminal alkynes, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. The choice of ligand on the palladium center is critical for success.[5][6][7][8][9]

  • Palladium-catalyzed Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation. Similar to Suzuki coupling, bulky electron-rich phosphine ligands are generally required for efficient coupling of alkyl halides.[10][11][12][13][14]

  • Nickel-catalyzed Kumada and Negishi Couplings: These methods utilize organomagnesium (Kumada) or organozinc (Negishi) reagents and are effective for C-C bond formation with alkyl halides.[15][16][17][18][19][20][21]

Q2: How does the 1,1-difluorocyclopentane moiety affect the reactivity of the bromoethyl group?

A2: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity at the C-Br bond in several ways:

  • Inductive Effect: The electron-withdrawing nature of the fluorine atoms can polarize the C-Br bond, potentially making the carbon atom more electrophilic.

  • Radical Stability: The presence of fluorine atoms can influence the stability of radical intermediates that may form during photoredox or some nickel-catalyzed reactions.

Due to these electronic effects, reaction conditions may need to be adjusted compared to simple alkyl bromides. It is advisable to start with conditions known to be effective for other electron-deficient primary alkyl bromides.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions when working with alkyl bromides in cross-coupling reactions include:

  • β-Hydride Elimination: This is a major competing pathway, especially with palladium catalysts, leading to the formation of an alkene and a metal hydride species. The use of bulky ligands that promote reductive elimination can help to suppress this.

  • Homocoupling: Dimerization of the coupling partners can occur, particularly if the catalyst system is not optimal.

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be protonated and cleaved before it has a chance to participate in the catalytic cycle. Careful choice of base and solvent can mitigate this.

  • Reduction of the Alkyl Halide: The starting material may be reduced to the corresponding alkane.

Catalyst and Condition Selection Guide

Choosing the right catalyst and conditions is critical for a successful coupling reaction. The following diagram provides a general decision-making framework.

CatalystSelection cluster_start Define Your Goal cluster_coupling Select Coupling Type cluster_reagents Choose Your Reagent cluster_reaction Recommended Reaction Start What bond do you want to form? CC_bond C-C Bond Start->CC_bond CN_bond C-N Bond Start->CN_bond ArylBoronic Aryl/Vinyl Boronic Acid CC_bond->ArylBoronic Alkyne Terminal Alkyne CC_bond->Alkyne Organozinc Organozinc Reagent CC_bond->Organozinc Grignard Grignard Reagent CC_bond->Grignard Amine Primary/Secondary Amine CN_bond->Amine Suzuki Suzuki-Miyaura ArylBoronic->Suzuki Sonogashira Sonogashira Alkyne->Sonogashira Buchwald Buchwald-Hartwig Amine->Buchwald Negishi Negishi Organozinc->Negishi Kumada Kumada Grignard->Kumada

A decision tree for selecting the appropriate coupling reaction.

Data on Analogous Coupling Reactions

Since data for the exact substrate is limited, the following tables summarize conditions and yields for coupling reactions of other primary alkyl bromides, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Aryl Boronic Acids

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂ORT2478-85[1][2][18]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane8012~80[22]
Fe(acac)₃-NaOPhToluene/NMP13024High[23]

Table 2: Sonogashira Coupling of Primary Alkyl Bromides with Terminal Alkynes

Catalyst SystemCo-catalystLigandBaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF65Moderate[6][7][9]
Pd(OAc)₂CuIIPrCs₂CO₃Dioxane100Good[24]
Ni(cod)₂-PyBoxK₂CO₃DMA80Good[18]

Table 3: Buchwald-Hartwig Amination of Primary Alkyl Bromides with Amines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BrettPhosNaOt-BuToluene10016High[12]
Pd(OAc)₂XantphosCs₂CO₃Dioxane11024Good[10][11]
[Pd(allyl)Cl]₂Cy₂t-BuPCs₂CO₃t-AmylOH1002475-86[25][26]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for your specific coupling partners. It is highly recommended to perform small-scale test reactions to optimize conditions.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • In a glovebox, to an oven-dried vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PCy₃, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equivalents).

  • Add the aryl boronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Add the degassed solvent (e.g., toluene/water mixture).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS.[1][2][3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Encountering issues in your cross-coupling reactions is common. This guide provides a systematic approach to troubleshooting.

Troubleshooting cluster_problem Identify the Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Conversion Catalyst Catalyst Inactive Problem->Catalyst Conditions Suboptimal Conditions Problem->Conditions Reagents Reagent Degradation Problem->Reagents Sol_Catalyst_1 Use fresh catalyst/ligand Catalyst->Sol_Catalyst_1 Sol_Catalyst_2 Ensure anaerobic conditions Catalyst->Sol_Catalyst_2 Sol_Catalyst_3 Screen different ligands Catalyst->Sol_Catalyst_3 Sol_Conditions_1 Increase temperature Conditions->Sol_Conditions_1 Sol_Conditions_2 Screen different bases/solvents Conditions->Sol_Conditions_2 Sol_Conditions_3 Increase reaction time Conditions->Sol_Conditions_3 Sol_Reagents_1 Use fresh, pure reagents Reagents->Sol_Reagents_1 Sol_Reagents_2 Check for protodeboronation (Suzuki) Reagents->Sol_Reagents_2

A troubleshooting workflow for low or no conversion in cross-coupling reactions.

Issue: Low or No Product Formation

  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium precursor and phosphine ligand are fresh and have been stored under an inert atmosphere. Prepare the active catalyst in situ under strictly anaerobic conditions. Consider using a pre-catalyst.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Screen different solvents, bases, and temperatures. For alkyl bromides, a stronger base and a more polar, aprotic solvent may be beneficial. Increasing the reaction time may also improve the yield.

  • Possible Cause: Poor quality or degradation of reagents.

    • Solution: Use freshly purified starting materials. For Suzuki couplings, check the quality of the boronic acid, as they can degrade upon storage.

Issue: Formation of Side Products (e.g., homocoupling, reduction)

  • Possible Cause: Incorrect catalyst-to-ligand ratio.

    • Solution: Optimize the ratio of the palladium precursor to the phosphine ligand. An excess of the ligand is often beneficial.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions.

  • Possible Cause: Presence of oxygen or water.

    • Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.

By systematically addressing these common issues, you can improve the success rate of your coupling reactions with this compound.

References

Managing impurities in the large-scale production of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The following information is designed to help manage and control impurities during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities can be broadly categorized as process-related impurities, starting material-related impurities, and degradation products. Process-related impurities are byproducts formed during the reaction, while starting material-related impurities are unreacted starting materials or impurities present in them. Degradation products can form during the reaction or upon storage.

Q2: How can I minimize the formation of impurities during the gem-difluorination step?

A2: The gem-difluorination of cyclopentanone, often carried out with reagents like diethylaminosulfur trifluoride (DAST), is a critical step where impurity formation can occur. To minimize impurities:

  • Control Reaction Temperature: Overheating can lead to the decomposition of the fluorinating agent and the formation of byproducts.

  • Slow Reagent Addition: Adding the fluorinating agent slowly and in a controlled manner can help to manage the reaction exotherm and improve selectivity.

  • High-Purity Starting Materials: Ensure the cyclopentanone used is of high purity, as impurities in the starting material can lead to undesired side reactions.

Q3: What analytical techniques are recommended for monitoring impurity profiles?

A3: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for monitoring the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Issue 1: Incomplete Conversion of Cyclopentanone during Gem-Difluorination

Symptoms:

  • GC-MS analysis of the crude product shows a significant peak corresponding to cyclopentanone.

  • Lower than expected yield of 1,1-difluorocyclopentane.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Fluorinating Agent Increase the molar ratio of the fluorinating agent (e.g., DAST) to cyclopentanone. A 1.2 to 1.5 molar excess is often a good starting point.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find the optimal balance between reaction rate and side reactions.
Short Reaction Time Extend the reaction time and monitor the conversion of cyclopentanone by GC-MS at regular intervals.
Poor Quality Fluorinating Agent Use a fresh, high-quality batch of the fluorinating agent. Old or improperly stored reagents can have reduced activity.
Issue 2: Formation of Olefinic Impurities

Symptoms:

  • ¹H NMR spectrum shows signals in the olefinic region (typically 5-6 ppm).

  • GC-MS analysis reveals the presence of compounds with a mass corresponding to the loss of HF or HBr from the desired product or intermediates.

Possible Causes and Solutions:

CauseRecommended Action
Elimination Side Reactions During the Wittig reaction, ensure anhydrous conditions to prevent premature ylide decomposition. For the hydrobromination step, use a radical initiator for anti-Markovnikov addition and avoid strong bases.
Overheating During Distillation Purify the final product using vacuum distillation at the lowest possible temperature to prevent thermal decomposition and elimination reactions.
Presence of Basic Impurities Neutralize the reaction mixture with a mild acid wash (e.g., dilute HCl) before workup and purification to remove any basic residues that could promote elimination.
Issue 3: Presence of Phosphorus-Containing Impurities

Symptoms:

  • ³¹P NMR analysis of the crude product shows signals other than the desired product.

  • The final product has a noticeable odor or color, which can sometimes be attributed to phosphorus byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Removal of Triphenylphosphine Oxide (TPPO) TPPO, a byproduct of the Wittig and Appel reactions, can be challenging to remove. Multiple crystallizations or column chromatography with a carefully selected solvent system are often necessary.[1][2]
Unreacted Phosphorus Reagents Ensure the stoichiometry of the Wittig or Appel reagents is carefully controlled. After the reaction, a water wash can help to remove some water-soluble phosphorus compounds.

Experimental Protocols

Protocol 1: Gem-Difluorination of Cyclopentanone
  • To a stirred solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1,1-difluorocyclopentane.

Protocol 2: Two-Carbon Chain Extension and Bromination
  • Oxidation: To a solution of (1,1-difluorocyclopentan-2-yl)methanol (1.0 eq) in DCM, add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 2 hours. Filter the mixture through a pad of silica gel and concentrate the filtrate to obtain 1,1-difluorocyclopentane-2-carbaldehyde.

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq) at 0 °C. Stir for 30 minutes, then add a solution of 1,1-difluorocyclopentane-2-carbaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield 2-vinyl-1,1-difluorocyclopentane.

  • Hydrobromination: To a solution of 2-vinyl-1,1-difluorocyclopentane (1.0 eq) in anhydrous diethyl ether, add a solution of HBr in acetic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at 0 °C. Stir for 1 hour. Wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate. Purify by vacuum distillation to obtain this compound.

Impurity Formation and Control Workflow

cluster_step1 Step 1: Gem-Difluorination cluster_step2 Step 2: Functionalization & Chain Extension cluster_step3 Step 3: Hydrobromination start1 Cyclopentanone product1 1,1-Difluorocyclopentane start1->product1 Fluorination impurity1 Unreacted Cyclopentanone start1->impurity1 Incomplete Reaction reagent1 DAST reagent1->product1 impurity2 Over-fluorinated Products product1->impurity2 Excess Reagent start2 1,1-Difluorocyclopentane intermediate1 (1,1-Difluorocyclopentan-2-yl)methanol start2->intermediate1 Deprotonation/ Formaldehyde impurity3 Di-substituted Products start2->impurity3 Poor Selectivity intermediate2 1,1-Difluorocyclopentane-2-carbaldehyde intermediate1->intermediate2 Oxidation intermediate3 2-Vinyl-1,1-difluorocyclopentane intermediate2->intermediate3 Wittig Reaction impurity4 TPPO intermediate2->impurity4 Wittig Byproduct start3 2-Vinyl-1,1-difluorocyclopentane final_product 2-(2-Bromoethyl)-1,1- difluorocyclopentane start3->final_product Anti-Markovnikov Addition impurity5 Markovnikov Adduct start3->impurity5 Absence of Radical Initiator impurity6 Polymerized Material start3->impurity6 Side Reaction reagent2 HBr, AIBN reagent2->final_product

Caption: A workflow illustrating the potential formation of impurities at each stage of the synthesis.

Logical Troubleshooting Flow

start Problem Detected (e.g., Low Yield, Impurities) check_step Identify Synthetic Step with the Issue start->check_step step1 Gem-Difluorination check_step->step1 Issue in Step 1 step2 Chain Extension check_step->step2 Issue in Step 2 step3 Hydrobromination check_step->step3 Issue in Step 3 analyze_data Analyze Analytical Data (GC-MS, NMR, HPLC) step1->analyze_data step2->analyze_data step3->analyze_data cause Identify Potential Cause (e.g., Temp, Reagent, Time) analyze_data->cause solution Implement Corrective Action (e.g., Adjust Parameters, Purify) cause->solution verify Verify Improvement with Further Analysis solution->verify

Caption: A logical flow diagram for troubleshooting issues during the synthesis.

References

Analytical methods for monitoring the progress of reactions with 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The information is designed to assist in monitoring reaction progress and resolving common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring reactions involving this compound?

A1: The most common and effective techniques for monitoring the progress of reactions with this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the presence of fluorine, 19F NMR is a particularly powerful and specific tool.

Q2: How can I confirm the identity of my product, this compound, after synthesis?

A2: A combination of analytical techniques is recommended for unambiguous identification.

  • GC-MS: Will provide the retention time and a mass spectrum. The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).[1][2][3][4][5][6]

  • NMR Spectroscopy: 1H NMR will show the proton environments, and 19F NMR will confirm the presence and environment of the fluorine atoms.

  • HPLC: Can be used to confirm purity and retention time against a standard if available.

Q3: Are there any special handling precautions I should take when preparing samples of this compound for analysis?

A3: As with most halogenated organic compounds, it is good practice to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For NMR sample preparation, ensure your solvent is free of water and particulate matter to obtain high-resolution spectra.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Problem: I am seeing significant peak tailing for my compound.

  • Possible Cause: Active sites in the GC system (e.g., in the injector liner or the column) can interact with the halogenated compound.

  • Solution:

    • Injector Maintenance: Clean or replace the injector liner. Use a deactivated liner if possible.

    • Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.

    • Column Trimming: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[7][8]

Problem: I am observing "ghost peaks" in my chromatogram.

  • Possible Cause: Ghost peaks are typically caused by contamination from a previous injection (carryover), septum bleed, or contaminated carrier gas.[7][8]

  • Solution:

    • Solvent Blank: Run a solvent blank to confirm the source of the contamination.

    • Injector Cleaning: Clean the injector port and replace the septum.

    • Bakeout: Increase the oven temperature at the end of the run to ensure all compounds from the previous injection are eluted.

    • Carrier Gas: Ensure high-purity carrier gas and check for leaks in the gas lines.

Problem: My baseline is noisy or drifting.

  • Possible Cause: A noisy or drifting baseline can be due to column bleed, a contaminated detector, or leaks in the system.[7][8][9]

  • Solution:

    • Check for Leaks: Use an electronic leak detector to check all fittings.

    • Column Bleed: Ensure the column temperature does not exceed its recommended maximum. If the column is old, it may need to be replaced.

    • Detector Maintenance: Clean the MS source according to the manufacturer's instructions.

GC-MS Troubleshooting Workflow

Caption: A flowchart for troubleshooting common GC-MS issues.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: My peak shape is poor (fronting or tailing).

  • Possible Cause: Poor peak shape can result from column degradation, a mismatch between the sample solvent and the mobile phase, or column overload.

  • Solution:

    • Column Health: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

    • Solvent Mismatch: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for dissolution, inject a smaller volume.

    • Overload: Reduce the concentration of the injected sample.

Problem: My retention times are shifting.

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time shifts. Column aging can also be a factor.

  • Solution:

    • Mobile Phase: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

    • System Stability: Allow the HPLC system to equilibrate fully before injecting samples. Use a column oven to maintain a constant temperature.

    • Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.

HPLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My NMR spectrum has broad peaks.

  • Possible Cause: Broad peaks can be caused by solid particles in the sample, paramagnetic impurities, or high sample concentration.[10]

  • Solution:

    • Sample Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any solid material.[11][12]

    • Check for Paramagnetics: Ensure no paramagnetic metals have contaminated the sample.

    • Dilute Sample: If the sample is too concentrated, dilute it with more deuterated solvent.

Problem: I am seeing unexpected peaks in my 1H NMR spectrum.

  • Possible Cause: These could be from residual protonated solvent, water, or impurities in the starting materials or reaction mixture.

  • Solution:

    • Solvent Peaks: Identify the peak corresponding to the residual protons in your deuterated solvent and disregard it.

    • Water Peak: The chemical shift of water can vary depending on the solvent and temperature. Running a spectrum of the pure solvent can help identify the water peak.

    • Purity Check: Analyze the starting materials by NMR to ensure they are pure.

Problem: The signal-to-noise ratio in my 19F NMR is low.

  • Possible Cause: Low signal-to-noise can be due to a dilute sample or an insufficient number of scans.

  • Solution:

    • Increase Concentration: If possible, use a more concentrated sample.

    • Increase Scans: Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[13]

Experimental Protocols and Data

GC-MS Protocol
  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

CompoundRetention Time (min)Key Mass Fragments (m/z)
Starting Material (e.g., a precursor)VariesVaries
This compound~10.5212/214 (M+), 133 (M-Br), 105, 67
HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require some method development.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

CompoundRetention Time (min)
Starting Material (more polar)~3.2
This compound~5.8
NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl3) is a common choice.

  • Concentration: 5-10 mg of the compound in 0.6-0.7 mL of solvent.[10]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

NucleusPredicted Chemical Shift (ppm)Multiplicity
1H3.4-3.6Triplet
2.0-2.2Multiplet
1.7-1.9Multiplet
19F-90 to -110Multiplet

Note: The quantitative data provided in the tables are representative and may vary depending on the specific instrumentation and experimental conditions. It is always recommended to confirm the identity of the compound through a full characterization.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(2-Bromoethyl)-1,1-difluorocyclopentane vs. 2-(2-Chloroethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The primary determinant of reactivity in nucleophilic substitution and elimination reactions for these compounds is the nature of the halogen atom, which functions as the leaving group. It is well-established that bromide is a superior leaving group compared to chloride. This fundamental difference is attributed to bromide's larger atomic radius, greater polarizability, and the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond.

Consequently, 2-(2-Bromoethyl)-1,1-difluorocyclopentane is expected to be significantly more reactive than its chloro-analogue in reactions where the carbon-halogen bond is cleaved. This increased reactivity will manifest as faster reaction rates and potentially lower activation energies for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The presence of the gem-difluoro group on the cyclopentane ring is anticipated to exert an electron-withdrawing inductive effect, which may influence the reaction mechanism and rates, but it is unlikely to alter the fundamental reactivity order of the bromo- versus the chloro-analogue.

Theoretical Framework and Data Interpretation

The enhanced reactivity of alkyl bromides over alkyl chlorides is a cornerstone of organic chemistry. The key factors contributing to this are:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Bromide ion (Br⁻) is larger and more polarizable than chloride ion (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The lower bond dissociation energy of the C-Br bond means that less energy is required to break this bond during the rate-determining step of a reaction.

While specific kinetic data for the title compounds is unavailable, a general trend can be observed in a wide range of nucleophilic substitution and elimination reactions. The relative rate of reaction for alkyl bromides is typically an order of magnitude or more greater than that for the corresponding alkyl chlorides under identical conditions.

Table 1: General Comparison of Properties Influencing Reactivity

PropertyThis compound2-(2-Chloroethyl)-1,1-difluorocyclopentaneImpact on Reactivity
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide is a better leaving group due to its larger size, higher polarizability, and greater stability in solution.
C-X Bond Strength WeakerStrongerThe weaker C-Br bond requires less energy to break, leading to a lower activation energy for the reaction.
Expected Reactivity HigherLowerThe bromo-analogue will react faster in both substitution and elimination reactions.

Proposed Reaction Pathways and Mechanistic Considerations

The reactivity of 2-(2-haloethyl)-1,1-difluorocyclopentanes can be explored through various reaction pathways, including intramolecular cyclization, intermolecular substitution, and elimination reactions.

Intramolecular Cyclization

A likely reaction pathway for these molecules, particularly in the presence of a base, is an intramolecular SN2 reaction to form a spirocyclic ether. The gem-difluoro group, being strongly electron-withdrawing, will influence the acidity of nearby protons and the nucleophilicity of any potential internal nucleophile.

G cluster_0 Intramolecular Cyclization Pathway Reactant 2-(2-Haloethyl)-1,1-difluorocyclopentane (X = Br or Cl) Intermediate Deprotonation (if applicable) or Direct Attack Reactant->Intermediate Base or Nucleophile Product Spirocyclic Ether Intermediate->Product Intramolecular SN2

Caption: Proposed intramolecular SN2 cyclization pathway.

In this scenario, the superior leaving group ability of bromide would lead to a significantly faster rate of cyclization for the bromo-analogue compared to the chloro-analogue.

Intermolecular Substitution and Elimination

When treated with an external nucleophile or base, both compounds can undergo intermolecular SN2/E2 or SN1/E1 reactions. The choice of mechanism will depend on the reaction conditions (strength of the nucleophile/base, solvent, temperature).

G cluster_1 Intermolecular Reaction Pathways Start 2-(2-Haloethyl)-1,1-difluorocyclopentane (X = Br or Cl) SN2 SN2 Product Start->SN2 Strong Nucleophile E2 E2 Product Start->E2 Strong, Bulky Base SN1_E1 Carbocation Intermediate Start->SN1_E1 Weak Nucleophile/Base (e.g., Solvolysis) SN1 SN1 Product SN1_E1->SN1 E1 E1 Product SN1_E1->E1

Caption: Possible intermolecular reaction pathways.

Regardless of the specific pathway, the rate-determining step involves the cleavage of the carbon-halogen bond. Therefore, the bromo-compound will consistently exhibit higher reactivity.

Experimental Protocols for Comparative Analysis

To empirically determine the reactivity difference, the following experimental protocols could be employed:

Kinetic Monitoring of Intramolecular Cyclization

Objective: To determine the rate constants for the intramolecular cyclization of the bromo- and chloro-analogues.

Procedure:

  • Prepare equimolar solutions of this compound and a non-nucleophilic base (e.g., sodium hydride) in a suitable aprotic solvent (e.g., THF).

  • Repeat the procedure for the chloro-analogue.

  • Maintain both reaction mixtures at a constant temperature.

  • Monitor the disappearance of the starting material and the appearance of the spirocyclic ether product over time using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the reactant versus time and determine the rate constant (k) for each reaction by fitting the data to the appropriate rate law (likely first or second order).

Competition Experiment

Objective: To directly compare the relative reactivity in a single experiment.

Procedure:

  • Prepare a solution containing equimolar amounts of both this compound and 2-(2-chloroethyl)-1,1-difluorocyclopentane.

  • Add a sub-stoichiometric amount of a common nucleophile (e.g., sodium azide in DMF).

  • Allow the reaction to proceed for a fixed period at a constant temperature.

  • Quench the reaction and analyze the product mixture and the remaining starting materials using GC-MS or ¹H NMR spectroscopy.

  • The ratio of the bromo- to chloro-substituted products will provide a direct measure of their relative reactivities.

Conclusion

Based on fundamental principles of organic chemistry, This compound is unequivocally predicted to be more reactive than 2-(2-chloroethyl)-1,1-difluorocyclopentane . This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. While the gem-difluoro group will influence the overall reaction rates and potentially the reaction pathways, it is not expected to invert the inherent reactivity trend of the halogens. For researchers and drug development professionals, this means that reactions involving the bromo-analogue will proceed faster, potentially under milder conditions, and may result in higher yields compared to its chloro counterpart. To obtain precise quantitative data, dedicated kinetic studies as outlined above would be necessary.

Spectroscopic Analysis: A Comparative Guide to 2-(2-Bromoethyl)-1,1-difluorocyclopentane and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the synthetic target compound, 2-(2-Bromoethyl)-1,1-difluorocyclopentane, and its precursors, 2-cyclopentylethanol and (2-bromoethyl)cyclopentane. Due to the limited availability of experimental data for the final product, this guide combines experimental data for the precursors with predicted spectroscopic characteristics for the target compound, offering a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated cyclopentane derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural verification of the compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-Cyclopentylethanol ~3.65t2H-CH₂-OH
~1.80m1H-CH- (cyclopentyl)
~1.65m2H-CH₂-CH₂-OH
~1.55m4HCyclopentyl H
~1.15m4HCyclopentyl H
(2-Bromoethyl)cyclopentane ~3.40t2H-CH₂-Br
(Predicted)~1.90m2H-CH₂-CH₂-Br
~1.80m1H-CH- (cyclopentyl)
~1.60m4HCyclopentyl H
~1.20m4HCyclopentyl H
This compound ~3.5 (Predicted)t2H-CH₂-Br
(Predicted)~2.2-1.8 (Predicted)m9HCyclopentyl H & -CH₂-CH₂-Br

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
2-Cyclopentylethanol ~61-CH₂-OH
(Predicted)~40-CH₂-CH₂-OH
~38-CH- (cyclopentyl)
~32Cyclopentyl C
~25Cyclopentyl C
(2-Bromoethyl)cyclopentane ~39-CH₂-CH₂-Br
(Predicted)~38-CH- (cyclopentyl)
~33-CH₂-Br
~32Cyclopentyl C
~25Cyclopentyl C
This compound ~125 (t, ¹JCF ≈ 240-250 Hz) (Predicted)-CF₂-
(Predicted)~40-35 (Predicted)Cyclopentyl C & -CH₂-CH₂-Br
~30 (Predicted)-CH₂-Br
~25 (Predicted)Cyclopentyl C

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Functional Group
2-Cyclopentylethanol 3330 (broad)O-H stretch
2950, 2870C-H stretch (aliphatic)
1050C-O stretch
(2-Bromoethyl)cyclopentane 2955, 2870 (Predicted)C-H stretch (aliphatic)
(Predicted)650 (Predicted)C-Br stretch
This compound 2960, 2875 (Predicted)C-H stretch (aliphatic)
(Predicted)1150-1050 (strong, multiple bands) (Predicted)C-F stretch
(Predicted)650 (Predicted)C-Br stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
2-Cyclopentylethanol 11496 ([M-H₂O]⁺), 81, 67, 55, 41
(2-Bromoethyl)cyclopentane 176/178 (¹:¹)97 ([M-Br]⁺), 69
(Predicted)
This compound 212/214 (¹:¹) (Predicted)133/135 ([M-Br]⁺), 113 ([M-CH₂CH₂Br]⁺), 69
(Predicted)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, a suitable fluorine-containing standard is used.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film between NaCl or KBr plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds. Electron ionization (EI) at 70 eV is a common method for generating molecular ions and fragmentation patterns.

Proposed Synthetic Pathway and Logical Workflow

The synthesis of this compound can be logically approached in a two-step process starting from 2-cyclopentylethanol. The first step involves the conversion of the alcohol to the corresponding alkyl bromide, followed by a geminal difluorination reaction.

Synthetic Pathway Precursor1 2-Cyclopentylethanol Precursor2 (2-Bromoethyl)cyclopentane Precursor1->Precursor2 Bromination (e.g., PBr₃ or HBr) Product This compound Precursor2->Product Geminal Difluorination (e.g., Selectfluor®, DAST)

Caption: Proposed two-step synthesis of this compound.

This proposed pathway provides a clear and logical route for the synthesis of the target compound. The workflow for this synthesis would involve the following key stages:

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: 2-Cyclopentylethanol step1 Step 1: Bromination start->step1 purification1 Purification 1 (Distillation/Chromatography) step1->purification1 step2 Step 2: Geminal Difluorination purification1->step2 analysis1 ¹H NMR, ¹³C NMR, IR, MS of (2-Bromoethyl)cyclopentane purification1->analysis1 purification2 Purification 2 (Chromatography) step2->purification2 end_product Final Product: This compound purification2->end_product analysis2 ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS of Final Product purification2->analysis2

Caption: Experimental workflow for the synthesis and analysis of this compound.

Disclaimer: The spectroscopic data for this compound and some data for its precursors are predicted and should be confirmed by experimental analysis. The proposed synthetic pathway is based on established chemical transformations and may require optimization for specific laboratory conditions.

The Impact of Fluorination on the Biological Activity of Cyclopentane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications is paramount. This guide provides a comparative analysis of fluorinated versus non-fluorinated cyclopentane derivatives, highlighting the significant impact of fluorination on their biological activities. By examining key therapeutic targets—viral enzymes and cellular kinases—this document summarizes available quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview for drug discovery and development.

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2][3] Cyclopentane rings are prevalent scaffolds in numerous biologically active compounds, including antiviral and anti-inflammatory agents.[4] This guide delves into a comparative analysis of how fluorination of this crucial scaffold can modulate the biological activity of the resulting derivatives.

Comparative Biological Activity: A Data-Driven Overview

To illustrate the impact of fluorination, this section presents a summary of the available quantitative data on the biological activities of fluorinated and non-fluorinated cyclopentane derivatives targeting viral proteases and cellular kinases.

Antiviral Activity: Targeting HCV NS3/4A Protease

The Hepatitis C Virus (HCV) NS3/4A protease is a critical enzyme for viral replication and a key target for antiviral drug development.[4][5][6] Several inhibitors of this protease incorporate a cyclopentane moiety. While direct comparative studies of a single cyclopentane derivative with and without fluorination are not extensively available in the public domain, the broader trend in HCV protease inhibitors indicates that fluorination can enhance potency. For example, third-generation HCV NS3/4A protease inhibitors like glecaprevir and voxilaprevir, which are highly effective across various genotypes and against many resistant variants, feature fluorine substitutions.[7]

Compound ClassTargetFluorinated Derivative (IC50)Non-Fluorinated Analog (IC50)Fold ChangeReference
HCV NS3/4A Protease Inhibitors HCV NS3/4A ProteaseData not available for direct comparison of a cyclopentane derivativeData not available for direct comparison of a cyclopentane derivative--
Carbocyclic Nucleoside Analogs Herpes Simplex Virus-1 (HSV-1)C-F-araA: data not specified, but noted as 10-fold more active than cyclaradineCyclaradine: data not specified~10[1]

Table 1: Comparative Antiviral Activity. Note: Direct side-by-side IC50 values for a single fluorinated cyclopentane derivative and its exact non-fluorinated counterpart are limited in the available literature. The data presented for carbocyclic nucleoside analogs illustrates the principle of enhanced activity upon fluorination.

Kinase Inhibition: Targeting the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and cell growth, and its dysregulation is implicated in various diseases, including autoimmune disorders and cancers.[8][9][10] Small molecule inhibitors targeting JAKs are therefore of significant therapeutic interest.

Compound ClassTargetFluorinated Derivative (IC50)Non-Fluorinated Analog (IC50)Fold ChangeReference
JAK Inhibitors JAK2Data not available for direct comparison of a cyclopentane derivativeData not available for direct comparison of a cyclopentane derivative--

While specific IC50 values for direct fluorinated vs. non-fluorinated cyclopentane JAK inhibitors are not available in the provided search results, the general principles of medicinal chemistry suggest that strategic fluorination could enhance binding affinity and selectivity for the kinase active site.

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to assess these compounds, the following sections detail relevant signaling pathways and experimental protocols.

Prostaglandin E2 Signaling Pathway

Prostaglandins, such as PGE2, are lipid compounds with diverse physiological effects, including inflammation.[11][12][13][14] They exert their effects by binding to specific G-protein coupled receptors (GPCRs). Cyclopentane is the core structure of prostaglandins.

PGE2_Signaling_Pathway AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGES PGH2->PGES PGE2 PGE2 PGES->PGE2 EP1 EP1 (Gq) PGE2->EP1 EP2 EP2 (Gs) PGE2->EP2 EP3 EP3 (Gi) PGE2->EP3 EP4 EP4 (Gs) PGE2->EP4 PLC PLC EP1->PLC AC_stim Adenylyl Cyclase (Stimulation) EP2->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) EP3->AC_inhib EP4->AC_stim IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Cell_Response Cellular Response (e.g., Inflammation) Ca2->Cell_Response cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA PKA->Cell_Response

Caption: Prostaglandin E2 (PGE2) signaling cascade.

HCV NS3/4A Protease Processing of Viral Polyprotein

The HCV NS3/4A protease is essential for cleaving the viral polyprotein into functional non-structural proteins required for viral replication.[5][7][15][16]

HCV_Protease_Workflow cluster_workflow HCV Polyprotein Processing polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage ns_proteins Mature Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) ns3_4a->ns_proteins replication Viral RNA Replication ns_proteins->replication inhibitor Cyclopentane-based Protease Inhibitor inhibitor->ns3_4a Inhibition

Caption: Role of HCV NS3/4A protease and its inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, regulating gene expression.[8][9][10][17][18]

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Target Gene Transcription nucleus->gene inhibitor Cyclopentane-based JAK Inhibitor inhibitor->jak Inhibition

Caption: Overview of the JAK-STAT signaling pathway.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are the bedrock of reliable scientific comparison. Below are detailed methodologies for key assays relevant to the biological activities discussed.

Protocol 1: HCV NS3/4A Protease FRET Assay

This assay is used to determine the inhibitory activity of compounds against the HCV NS3/4A protease.

Objective: To measure the IC50 value of a test compound against HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET-based protease substrate (e.g., a peptide with a donor and a quencher fluorophore separated by the NS3/4A cleavage sequence)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol)

  • Test compound (fluorinated or non-fluorinated cyclopentane derivative)

  • Positive control inhibitor (e.g., Glecaprevir)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 20 µL of the HCV NS3/4A protease solution (final concentration ~1-5 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~100-200 nM).

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair) at time zero and then kinetically every 1-2 minutes for 30-60 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: JAK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the JAK2 kinase.

Objective: To determine the IC50 value of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by JAK2)

  • Test compound (fluorinated or non-fluorinated cyclopentane derivative)

  • Positive control inhibitor (e.g., Ruxolitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White 384-well microplates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme (final concentration ~1-5 nM) and the peptide substrate (final concentration ~0.2 µg/µL) in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at the Km for JAK2, e.g., ~10-15 µM).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a 40-minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Prostaglandin E2 Receptor Binding Assay

This assay determines the ability of a compound to bind to and potentially modulate the activity of prostaglandin E2 receptors.

Objective: To determine the binding affinity (Ki) of a test compound for a specific PGE2 receptor subtype (e.g., EP2 or EP4).

Materials:

  • Cell membranes prepared from cells overexpressing the human PGE2 receptor subtype of interest.

  • Radiolabeled ligand (e.g., [3H]PGE2)

  • Binding buffer (e.g., 25 mM MES pH 6.0, 10 mM MgCl2, 1 mM EDTA)

  • Test compound (fluorinated or non-fluorinated cyclopentane derivative)

  • Non-specific binding control (e.g., a high concentration of unlabeled PGE2)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a polypropylene tube, combine the cell membranes (~20-50 µg of protein), the radiolabeled ligand (at a concentration near its Kd, e.g., ~1-5 nM), and the test compound or vehicle.

  • For non-specific binding determination, use a separate set of tubes containing a high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of fluorine into cyclopentane derivatives holds significant potential for enhancing their therapeutic properties. While the available literature strongly suggests that fluorination can lead to increased potency and improved pharmacokinetic profiles, there is a clear need for more direct comparative studies that quantify the biological activity of fluorinated cyclopentane derivatives against their non-fluorinated counterparts.[1][2][3] The experimental protocols and pathway visualizations provided in this guide offer a framework for conducting such comparative analyses. By systematically evaluating these analogs, researchers can gain a deeper understanding of the structure-activity relationships and accelerate the development of novel and more effective therapeutic agents.

References

In Vitro Metabolic Stability: A Comparative Guide for Novel 2-(2-Bromoethyl)-1,1-difluorocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of compounds derived from 2-(2-Bromoethyl)-1,1-difluorocyclopentane and related fluorinated cycloalkanes. The inclusion of fluorine, particularly gem-difluorination, is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1][2] This document summarizes available data, details experimental protocols for assessing metabolic stability, and provides visual workflows to aid in the design and interpretation of such studies.

Comparative Metabolic Stability of Fluorinated Cycloalkanes

While specific data for this compound derivatives are not publicly available, the metabolic stability of structurally related fluorinated cycloalkanes has been investigated. The general trend observed is that gem-difluorination often leads to a modest improvement in metabolic stability.[3][4] The following table provides a qualitative comparison based on these findings.

Compound ClassRing SizeFluorination PatternExpected Metabolic StabilitySupporting Evidence
Cyclopentane Derivatives5-memberedNon-fluorinatedBaselineNon-fluorinated analogues serve as a baseline for comparison.
Cyclopentane Derivatives5-memberedMonofluorinatedVariableThe position of a single fluorine atom can have varied effects on metabolism.
Cyclopentane Derivatives 5-membered Gem-difluorinated Slightly Improved Studies on functionalized gem-difluorinated cycloalkanes suggest that this motif either does not affect or slightly improves metabolic stability.[3][4]
Cyclohexane Derivatives6-memberedGem-difluorinatedSlightly ImprovedSimilar to cyclopentanes, gem-difluorination in cyclohexanes is associated with enhanced metabolic stability.
Acyclic AlkanesN/AGem-difluorinatedVariableThe effect of gem-difluorination can differ between cyclic and acyclic systems.[3][4]

Experimental Protocols

The in vitro metabolic stability of novel compounds is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5]

Liver Microsomal Stability Assay

Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes.

Materials:

  • Test compounds and reference compounds

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to a working concentration in the phosphate buffer.

    • Prepare the liver microsome suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound solution to the wells and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots from the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the collected aliquots.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and potential biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_mic Prepare Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

G compound Fluorinated Cyclopentane Derivative receptor Target Receptor (e.g., GPCR) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates cellular_response Cellular Response kinase_cascade->cellular_response Leads to

Caption: Hypothetical signaling pathway modulated by a fluorinated cyclopentane derivative.

References

Validating the Structure of 2-(2-Bromoethyl)-1,1-difluorocyclopentane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. This guide provides a comparative overview of key 2D NMR techniques, supporting experimental data, and detailed protocols to ensure accurate and efficient structural validation.

The precise structural characterization of novel halogenated organic compounds is a critical step in chemical research and drug development. The presence of fluorine and bromine atoms in this compound introduces complexities in its NMR spectra due to spin-spin couplings involving ¹⁹F. This guide outlines the strategic use of a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to overcome these challenges and provide unequivocal structural confirmation.

Experimental Workflow for Structural Validation

The successful validation of this compound's structure using 2D NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of standard one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide initial information about the chemical environment of the protons and carbons. These are followed by a series of 2D NMR experiments designed to reveal the connectivity between atoms within the molecule. The data from these experiments are then integrated to construct a complete and accurate structural assignment.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Data Analysis and Structure Confirmation Proton_NMR 1D ¹H NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC HMBC HMBC Proton_NMR->HMBC Carbon_NMR 1D ¹³C NMR Carbon_NMR->HSQC Carbon_NMR->HMBC Analysis Spectral Analysis and Correlation COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Validation Analysis->Structure

Caption: Experimental workflow for 2D NMR structural validation.

Predicted ¹H and ¹³C NMR Data

Due to the novelty of this compound, experimental NMR data may not be readily available. The following tables present predicted ¹H and ¹³C chemical shifts (δ) and key coupling constants (J). These predictions are based on established NMR principles, including the known effects of fluorine and bromine substitution on chemical shifts, and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H22.1 - 2.3m-
H31.8 - 2.0m-
H41.7 - 1.9m-
H51.9 - 2.1m-
H62.0 - 2.2m-
H73.4 - 3.6tJ(H7,H6) = 7.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C NMR)
C1120 - 125t (due to ¹J(C,F))
C240 - 45d
C325 - 30t
C422 - 27t
C535 - 40t
C630 - 35t
C733 - 38t

Key 2D NMR Correlations for Structural Validation

The core of the structural validation lies in the interpretation of correlation peaks in the 2D NMR spectra. The following diagram illustrates the expected key correlations that would confirm the structure of this compound.

G cluster_structure Molecular Structure cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C, 1-bond) cluster_hmbc HMBC (¹H-¹³C, 2-3 bonds) C1 C1(F)₂ C2 C2-H C1->C2 C3 C3-H₂ C2->C3 C6 C6-H₂ C2->C6 C4 C4-H₂ C3->C4 C5 C5-H₂ C4->C5 C5->C1 C7 C7-H₂-Br C6->C7 H2_cosy H2 H3_cosy H3 H2_cosy->H3_cosy H6_cosy H6 H2_cosy->H6_cosy H4_cosy H4 H3_cosy->H4_cosy H5_cosy H5 H4_cosy->H5_cosy H7_cosy H7 H6_cosy->H7_cosy H2_hsqc H2 C2_hsqc C2 H2_hsqc->C2_hsqc H3_hsqc H3 C3_hsqc C3 H3_hsqc->C3_hsqc H4_hsqc H4 C4_hsqc C4 H4_hsqc->C4_hsqc H5_hsqc H5 C5_hsqc C5 H5_hsqc->C5_hsqc H6_hsqc H6 C6_hsqc C6 H6_hsqc->C6_hsqc H7_hsqc H7 C7_hsqc C7 H7_hsqc->C7_hsqc H2_hmbc H2 C1_hmbc C1 H2_hmbc->C1_hmbc C3_hmbc C3 H2_hmbc->C3_hmbc C5_hmbc C5 H2_hmbc->C5_hmbc C6_hmbc C6 H2_hmbc->C6_hmbc H7_hmbc H7 C2_hmbc_target C2 H7_hmbc->C2_hmbc_target C6_hmbc_target C6 H7_hmbc->C6_hmbc_target

Caption: Key 2D NMR correlations for structural validation.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Instrumentation:

  • A high-field NMR spectrometer (500 MHz or higher is recommended) equipped with a cryoprobe will provide the best sensitivity and resolution.

1. COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1]

  • Pulse Program: Standard DQF-COSY (Double-Quantum Filtered COSY) is recommended for cleaner spectra.[1]

  • Spectral Width: Set the spectral width in both dimensions to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

  • Data Points: Acquire at least 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Number of Scans: 4-8 scans per increment should be sufficient.

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals one-bond correlations between protons and their directly attached carbons.[1][2]

  • Pulse Program: Use a standard phase-sensitive HSQC experiment with gradient selection.

  • Spectral Width: The ¹H dimension (F2) should cover the proton chemical shift range, and the ¹³C dimension (F1) should encompass the expected carbon chemical shift range (e.g., 0-140 ppm).

  • ¹J(C,H) Coupling Constant: Set the one-bond coupling constant to an average value of 145 Hz.

  • Number of Scans: 2-4 scans per increment are typically adequate.

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons over two to three bonds, and sometimes four.[1][2]

  • Pulse Program: A standard gradient-selected HMBC pulse sequence should be used.

  • Spectral Width: Similar to HSQC, cover the full ¹H and ¹³C chemical shift ranges.

  • Long-Range Coupling Constant: Optimize for a long-range J(C,H) coupling of 8-10 Hz to observe two- and three-bond correlations.[1][2]

  • Number of Scans: HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8-16) per increment may be necessary.[3]

Comparative Analysis of 2D NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations
COSY ¹H-¹H correlations through 2-3 bonds.[1]Excellent for identifying adjacent protons and tracing out spin systems.Does not provide information about carbon connectivity or quaternary carbons.
HSQC One-bond ¹H-¹³C correlations.[1][2]Highly sensitive and excellent for assigning protons to their directly attached carbons.Does not show correlations to quaternary carbons or long-range connectivity.
HMBC Long-range (2-4 bonds) ¹H-¹³C correlations.[1][2]Crucial for connecting different spin systems and identifying quaternary carbons.Less sensitive than HSQC; absence of a correlation is not definitive proof of a lack of proximity.[2]

By systematically applying and interpreting the data from these 2D NMR experiments, researchers can confidently and accurately validate the structure of this compound, ensuring the integrity of their chemical synthesis and subsequent applications. The combination of these techniques provides a comprehensive and robust dataset for unambiguous structural elucidation.

References

Cross-Validation of Analytical Methods for the Quantification of 2-(2-Bromoethyl)-1,1-difluorocyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. Given the absence of a standardized method for this specific analyte, this document outlines adaptable experimental protocols, presents expected quantitative performance based on structurally similar compounds, and details a cross-validation strategy to ensure data integrity and reliability.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent, reliable, and accurate results when compared across different analytical techniques, laboratories, or conditions.[1][2] This is particularly important for novel compounds or when a standardized method is unavailable. The objective is to demonstrate the interchangeability of different analytical procedures and to ensure the long-term validity of results. The International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the parameters that should be assessed during validation and cross-validation, including accuracy, precision, specificity, linearity, range, and limits of detection and quantification.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile compounds.[3] Due to its bromoethyl and difluorocyclopentane moieties, the target analyte is expected to be amenable to GC analysis. GC-MS offers high specificity through mass spectral data, which can be used for definitive identification.[3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique for non-volatile or thermally labile compounds.[3] While the target analyte may not have a strong UV chromophore, derivatization techniques can be employed to enhance its detectability. HPLC offers a different separation mechanism compared to GC, which can be beneficial for resolving complex mixtures.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[4] It is particularly useful for trace-level quantification in complex matrices and can provide high confidence in analyte identification.

The following sections provide detailed experimental protocols and expected performance data for each technique, adapted from methods for structurally related halogenated compounds.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the anticipated quantitative performance of each analytical method for the analysis of this compound, based on data from analogous halogenated compounds.

Parameter GC-MS (adapted from Trihalomethanes analysis)[5] HPLC-UV (adapted from Bromophenols analysis)[6] LC-MS/MS (representative values)[4]
Limit of Detection (LOD) < 0.15 µg/L< 0.04 µg/mL0.02 - 0.04 mg/kg
Limit of Quantification (LOQ) < 0.45 µg/L< 0.12 µg/mL0.05 - 0.13 mg/kg
Linearity (R²) > 0.99≥ 0.999> 0.999
Linear Range 1 - 1000 µg/L0.5 - 50 µg/mL0.5 - 25 mg/kg
Precision (%RSD) < 16%< 7% (intra-day), < 6% (inter-day)< 15%
Accuracy (% Recovery) 88 - 120%95 - 105%85 - 121%

Experimental Protocols

This protocol is adapted from a validated method for the determination of trihalomethanes in environmental samples.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

This protocol is based on a method for the analysis of bromophenolic compounds.[6]

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. Derivatization with a UV-absorbing agent could be considered for enhanced sensitivity.

This protocol provides a general framework for a sensitive and selective LC-MS/MS analysis.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).

  • Column: C18 reverse-phase column suitable for LC-MS (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Source Parameters: To be optimized for the specific analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis.

Experimental_Workflow_HPLCUV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-UV analysis.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Solid Phase Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Separation LC Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome GCMS GC-MS Method Validation Individual Method Validation (Accuracy, Precision, Linearity, etc.) GCMS->Validation HPLCUV HPLC-UV Method HPLCUV->Validation LCMSMS LC-MS/MS Method LCMSMS->Validation Comparison Comparative Analysis of a Common Set of Samples Validation->Comparison Results Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Comparison->Results Conclusion Demonstration of Method Comparability and Reliability Results->Conclusion

Caption: Logical flow of cross-validation.

Cross-Validation Protocol

To ensure the reliability and comparability of the analytical results obtained from the different proposed methods, a rigorous cross-validation protocol should be implemented.

  • Preparation of a Common Sample Set: A single batch of samples containing this compound at various known concentrations (low, medium, and high) within the linear range of each method should be prepared.

  • Independent Analysis: Each analytical method (GC-MS, HPLC-UV, and LC-MS/MS) should be used to analyze aliquots from the common sample set in triplicate. The analyses should be performed by different analysts, if possible, to assess inter-operator variability.

  • Data Comparison: The quantitative results from each method will be statistically compared. Key statistical tests include:

    • Student's t-test: To determine if there are any significant differences between the mean concentrations obtained by any two methods.

    • F-test: To compare the precision of the different methods.

    • Bland-Altman plot: To visualize the agreement between two analytical methods by plotting the difference between the measurements against their average.

  • Acceptance Criteria: The acceptance criteria for the cross-validation should be pre-defined. For example, the mean results from the different methods should not differ by more than a certain percentage (e.g., ±15-20%), and the precision should be within acceptable limits.

By following this structured approach, researchers and drug development professionals can confidently select and implement a suitable analytical method for the quantification of this compound, ensuring the generation of high-quality, reliable, and comparable data.

References

Safety Operating Guide

Navigating the Disposal of 2-(2-Bromoethyl)-1,1-difluorocyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a halogenated organic compound.

Immediate Safety and Hazard Profile

Based on the SDS for 2-Bromo-1,1-difluorocyclopentane, this class of compounds should be handled with care.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following step-by-step protocol outlines the recommended procedure for its disposal as a hazardous waste.

  • Segregation: Do not mix this compound with non-halogenated organic waste or other incompatible waste streams. It must be collected in a designated container for halogenated organic compounds.

  • Container Selection: Use a clean, dry, and chemically compatible waste container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid."

  • Labeling: The waste label must include the full chemical name, "this compound," and an approximate concentration or volume. The date of accumulation should also be clearly marked.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and transportation.

Disposal Method: Halogenated organic compounds are typically disposed of via high-temperature incineration at a licensed hazardous waste facility. This method ensures the complete destruction of the compound and minimizes environmental impact.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Identify this compound as Halogenated Waste B Select Appropriate Waste Container A->B C Label Container with Chemical Name, Hazards, and Date B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F Transport to Licensed Hazardous Waste Facility E->F G Incineration F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Essential Safety and Logistical Information for Handling 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Specification Purpose
Hand Protection Nitrile rubber gloves. Consider double gloving for extended exposure or splash risk.[4]Prevents skin contact. Always inspect gloves for integrity before use.
Eye and Face Protection ANSI-approved chemical splash goggles.[4] A face shield should be worn when there is a significant risk of splashing.Protects eyes and face from splashes and vapors.
Skin and Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for large quantities or splash-prone procedures.[4]Protects skin and clothing from contamination.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5]Minimizes inhalation exposure to potentially harmful vapors.

Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Dispensing: Use only non-sparking tools and equipment to prevent ignition sources.[6][7] For transfers, consider using a siphon for better control and to minimize splashes.[4]

  • Spill Management: In case of a spill, immediately contain the leak with an inert absorbent material (e.g., sand, silica gel).[2][5] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not flush down the drain.[4]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work surface.

Storage Protocol:

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][7]

  • Keep containers tightly closed to prevent leakage and evaporation.[4]

  • Store in a designated and clearly labeled area, such as a flammable storage cabinet.[4]

Disposal Plan: Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures.[8][9]

Waste Segregation and Collection:

  • Waste Stream: This compound must be disposed of as halogenated organic waste.[8] Do not mix with non-halogenated waste to avoid increased disposal costs.[5]

  • Container: Collect waste in a designated, properly labeled, and compatible container (e.g., a polyethylene carboy).[4][5]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5] The label must clearly identify the contents, including the full chemical name and approximate quantities of each component.

  • Accumulation: A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory's Satellite Accumulation Area (SAA).[5]

Disposal Procedure:

  • Once the waste container is three-quarters full, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[5]

  • Ensure the container lid is tightly sealed before transport.

  • Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace in Fume Hood A->B C Dispense Chemical Using Non-Sparking Tools B->C D Perform Experimental Procedure C->D E Segregate and Collect Halogenated Waste D->E H Store in a Cool, Dry, Well-Ventilated Area D->H F Decontaminate Equipment and Workspace E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethyl)-1,1-difluorocyclopentane
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-1,1-difluorocyclopentane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.